molecular formula C9H9NO3 B12434584 Caffeic acid amide

Caffeic acid amide

Cat. No.: B12434584
M. Wt: 179.17 g/mol
InChI Key: ZINBYEVHNDIYBV-UHFFFAOYSA-N
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Description

Caffeic acid amide is a synthetic derivative of the natural phenolic compound caffeic acid, designed to enhance metabolic stability and optimize biological activity for research applications . Its core structure features an amide group, which replaces the labile ester found in compounds like caffeic acid phenethyl ester (CAPE), offering researchers a more stable molecular scaffold for in vitro investigations . The amide linkage contributes to greater resistance to hydrolysis, potentially leading to more consistent and reliable experimental results . This compound demonstrates significant promise in anticancer research. Specific this compound derivatives have exhibited potent cytotoxic activity against various cancer cell lines, including hepatocarcinoma (HepG2) and neuroblastoma (BE(2)-C) . The mechanism of action is multi-faceted, involving the inhibition of key cancer cell proliferation pathways, such as those driven by the epidermal growth factor receptor (EGFR) . Some analogues have shown IC50 values in the sub-micromolar range, highlighting their potent anti-proliferative effects . Beyond oncology, this compound serves as a powerful tool in oxidative stress studies. The compound and its novel analogues have demonstrated superior radical-scavenging activities in standard assays such as DPPH and ABTS+, often outperforming common antioxidants like α-tocopherol and BHT . This robust antioxidant profile makes it a valuable candidate for research into diseases associated with oxidative damage. Furthermore, certain this compound anilides possess considerable antimicrobial properties, showing notable activity against Gram-positive bacteria like Bacillus subtilis . Researchers utilize this compound and its custom analogues to explore a broad spectrum of biological mechanisms, from inducing apoptosis in cancer cells and protecting against oxidative insult to inhibiting microbial growth, providing a versatile scaffold for drug discovery and pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINBYEVHNDIYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of Caffeic Acid Amides

Established Synthetic Pathways for Caffeic Acid Amide Synthesis

Traditional methods for synthesizing caffeic acid amides have laid the groundwork for the development of more complex derivatives. These established pathways, including amide coupling, Wittig olefination, and Knoevenagel condensation, remain fundamental in organic synthesis.

One of the most direct and common methods for synthesizing caffeic acid amides involves the coupling of caffeic acid, or a protected derivative, with a suitable amine. nih.govsmolecule.com This process typically requires the activation of the carboxylic acid group of caffeic acid to facilitate the nucleophilic attack by the amine. hepatochem.com

To prevent unwanted side reactions, the phenolic hydroxyl groups of caffeic acid are often protected, for instance, through acetylation with acetic anhydride (B1165640) in a basic medium to yield di-O-acetyl caffeic acid. nih.gov This protected intermediate can then be reacted with an amine in the presence of a coupling reagent. nih.gov Common coupling reagents used in the synthesis of caffeic acid amides include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). nih.govfishersci.co.uk These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the amine to form the amide bond. hepatochem.comfishersci.co.uk

Some researchers have developed one-pot synthesis protocols at room temperature using equimolar amounts of N,N′-dicyclohexylcarbodiimide (DCC), an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone. nih.gov Another approach involves transforming di-O-acetyl-caffeic acid into a more reactive N-hydroxysuccinimide ester, which then reacts with an amine to form the desired amide while simultaneously removing the O-acetyl protecting groups. nih.gov

Table 1: Common Coupling Reagents in this compound Synthesis

Coupling Reagent Abbreviation Class
N,N'-Dicyclohexylcarbodiimide DCC Carbodiimide
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Carbodiimide
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Phosphonium
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Aminium/Uronium

The Wittig reaction provides an alternative route for the construction of the carbon-carbon double bond in the this compound backbone. researchgate.netmdpi.com This approach typically involves the reaction of an appropriate 3,4-dihydroxybenzaldehyde (B13553) or a protected version with a phosphorus ylide derived from an α-haloacetamide. nih.govnih.gov The ylide is generated by treating the corresponding phosphonium salt with a base. nih.gov This methodology allows for the formation of the α,β-unsaturated amide structure characteristic of caffeic acid amides. mdpi.com A modified Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, has also been employed in an aqueous medium, offering a greener synthetic alternative. nih.gov This method has been shown to be effective for various aromatic aldehydes containing unprotected hydroxyl groups. nih.gov

Knoevenagel condensation is another classical method used to form the α,β-unsaturated system of caffeic acid derivatives. nih.gov This technique involves the condensation of 3,4-dihydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid monoester, in the presence of a basic catalyst like pyridine (B92270) and piperidine. nih.govresearchgate.net The resulting intermediate then undergoes decarboxylation to yield the cinnamic acid derivative. frontiersin.org This method provides a reliable way to construct the core structure of caffeic acid, which can then be subjected to amidation as described previously. Microwave-assisted Knoevenagel-Doebner reactions have been explored to improve efficiency and reduce reaction times. frontiersin.org

Advanced Synthetic Methodologies for Caffeic Acid Amides

In recent years, more advanced synthetic methodologies have been applied to the synthesis of caffeic acid amides, focusing on improving efficiency, safety, and environmental friendliness.

Continuous flow chemistry offers several advantages over traditional batch methods, including enhanced safety, sustainability, and efficiency. researchgate.netmdpi.com This technology has been successfully applied to the Wittig olefination for the preparation of this compound analogues. mdpi.comresearchgate.net In a flow synthesis setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature and residence time. mdpi.com This approach has been used to synthesize a variety of this compound analogues by reacting different substituted benzaldehydes with a phosphonium bromide in the presence of a base. mdpi.com

To move towards greener and more sustainable chemical processes, solvent-free reaction conditions have been investigated for the synthesis of caffeic acid amides. scirp.orgscirp.org One such method involves the direct reaction of cinnamic acid derivatives with primary amines under infrared (IR) irradiation. scirp.orgscirp.org This technique serves as an alternative energy source that can accelerate reaction rates, often leading to shorter reaction times and good to high yields (50% to 85%). scirp.orgscirp.org The absence of a solvent simplifies the purification process, as the reaction mixture primarily contains the product and any unreacted starting materials. scirp.org The reaction is typically carried out by placing the carboxylic acid and amine in a 1:1 ratio in a flask and heating with an IR lamp. scirp.org

Table 2: Comparison of Synthetic Methodologies for Caffeic Acid Amides

Methodology Starting Materials Key Reagents/Conditions Advantages
Amide Coupling Caffeic acid (or protected), Amine DCC, EDC, BOP, HATU Direct, versatile
Wittig Olefination 3,4-Dihydroxybenzaldehyde, α-haloacetamide derivative Phosphonium ylide, Base Good control of double bond geometry
Knoevenagel Condensation 3,4-Dihydroxybenzaldehyde, Malonic acid derivative Basic catalyst (e.g., piperidine) Builds the cinnamic acid core
Continuous Flow Synthesis Substituted benzaldehydes, Phosphonium bromide Flow reactor, Base High efficiency, safety, sustainability
Solvent-Free IR Irradiation Cinnamic acid derivative, Amine Infrared lamp, 140°C - 160°C Green, simple purification, fast

Design and Synthesis of Novel this compound Analogues

The development of novel analogues of caffeic acid amides is a strategic effort to enhance their therapeutic potential by improving properties such as metabolic stability and target specificity. This involves sophisticated chemical modifications, including the replacement of metabolically susceptible moieties with bioisosteres and the creation of hybrid molecules that combine the structural features of different pharmacologically active agents.

A primary challenge in the design of this compound analogues is the metabolic liability of the catechol (3,4-dihydroxy) group. proquest.com While the amide bond offers greater resistance to hydrolysis compared to the ester bond found in analogues like caffeic acid phenethyl ester (CAPE), the catechol moiety remains susceptible to oxidation and enzymatic modification. proquest.combohrium.com This susceptibility can lead to rapid metabolism and the formation of potentially toxic ortho-quinones. proquest.com

However, the catechol group is also integral to the biological activity of these compounds, particularly their antioxidant and anti-inflammatory effects, which are often mediated through the scavenging of reactive oxygen species. nih.gov This creates a design challenge: to improve metabolic stability without sacrificing therapeutic efficacy.

One advanced strategy to address this is the incorporation of a catechol bioisostere—a different functional group that mimics the biological activity of the catechol ring but possesses greater metabolic stability. Research has focused on replacing the catechol group with heterocyclic rings that can serve as effective substitutes. proquest.com A notable example is the design and synthesis of a caffeic acid phenethyl amide (CAPA) analogue where the catechol group is replaced by a benzimidazole (B57391) ring. proquest.com Benzimidazoles have been previously identified as suitable bioisosteres for catecholamines and other phenols, making them a rational choice for modifying caffeic acid amides. proquest.com The synthesis of this particular analogue was achieved via a water-mediated Wittig reaction. proquest.com

Target MoietyMetabolic LiabilityBioisosteric Replacement StrategyRationale
Catechol GroupSusceptible to oxidation and enzymatic modification. proquest.comReplacement with a Benzimidazole ring. proquest.comBenzimidazole acts as a stable mimic of the catechol group, aiming to preserve biological activity while preventing metabolic breakdown. proquest.com

An innovative approach in drug design is the synthesis of hybrid molecules, which covalently link two or more distinct pharmacophores to create a single chemical entity. scielo.br This strategy can lead to compounds with dual activity or improved pharmacological profiles. In the context of caffeic acid amides, a significant area of research has been the synthesis of hybrids combining caffeic acid with S-allyl cysteine, a water-soluble organosulfur compound found in garlic known for its antioxidant properties. nih.govscielo.brresearchgate.net

The synthesis of S-allyl cysteine ester/caffeic acid amide hybrids is a multi-step process that requires careful protection of reactive functional groups and precise coupling conditions. scielo.brnih.gov

A general synthetic route involves:

Synthesis of S-Allylcysteine: The process typically starts with the nucleophilic substitution reaction between L-cysteine hydrochloride and allyl bromide in an ammonia (B1221849) solution. nih.gov

Esterification of S-Allylcysteine: The resulting S-allylcysteine is then esterified by reacting it with various alcohols (e.g., methanol, ethanol, propanol, butanol, pentanol, or octanol) in the presence of thionyl chloride. nih.govscielo.brbrieflands.com This step yields a range of S-allyl cysteine esters.

Protection of Caffeic Acid: To prevent unwanted side reactions, the hydroxyl groups of the caffeic acid catechol moiety are protected. This is commonly achieved through acetylation, forming 3,4-diacetoxycaffeic acid. scielo.br

Amide Bond Formation: The final step is the formation of the amide bond. This is a peptide-type coupling reaction between the protected caffeic acid and an S-allyl cysteine ester. The reaction is facilitated by a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like triethylamine. nih.govscielo.br

This synthetic strategy has been successfully employed to create a library of hybrid compounds with varying alkyl ester chain lengths. nih.gov

Hybrid Compound Component 1Hybrid Compound Component 2Key Coupling ReagentResulting Hybrid Structure
Caffeic Acid (protected)S-allyl Cysteine Methyl Ester brieflands.comHBTU brieflands.comMethyl Ester/Caffeic Acid Amide Hybrid
Caffeic Acid (protected)S-allyl Cysteine Ethyl Ester nih.govHBTU nih.govEthyl Ester/Caffeic Acid Amide Hybrid
Caffeic Acid (protected)S-allyl Cysteine Propyl Ester nih.govHBTU nih.govPropyl Ester/Caffeic Acid Amide Hybrid
Caffeic Acid (protected)S-allyl Cysteine Butyl Ester nih.govHBTU nih.govButyl Ester/Caffeic Acid Amide Hybrid
Caffeic Acid (protected)S-allyl Cysteine Pentyl Ester nih.govHBTU nih.govPentyl Ester/Caffeic Acid Amide Hybrid
Caffeic Acid (protected)S-allyl Cysteine Octyl Ester scielo.brHBTU scielo.brOctyl Ester/Caffeic Acid Amide Hybrid

Enhancing metabolic stability is a critical goal in the development of caffeic acid-based therapeutics. One of the foundational strategies is the conversion of caffeic acid esters to caffeic acid amides. nih.gov The amide bond is inherently more resistant to enzymatic hydrolysis by esterases compared to the corresponding ester linkage. proquest.com This modification can increase the bioavailability and half-life of the compound in the body. bohrium.com

While the amide bond itself is stable, the catechol group of the caffeic acid moiety remains a point of metabolic vulnerability. proquest.comresearchgate.net Therefore, further modifications are necessary to protect this part of the molecule. As discussed previously, a key strategy is the bioisosteric replacement of the catechol group with more stable heterocyclic structures, such as a benzimidazole ring, to prevent metabolic oxidation. proquest.com

Another bioisosteric approach that has proven successful in related compounds involves replacing a metabolically labile functional group with a stable heterocycle. For instance, in the closely related caffeic acid phenethyl ester (CAPE), replacing the ester group with a 1,2,4-oxadiazole (B8745197) ring yielded a bioisostere (OB-CAPE) that was found to be 25% more stable in human plasma. nih.govconsensus.appdocumentsdelivered.com This principle of using bioisosteres like oxadiazoles (B1248032) to block sites of metabolism is a valuable strategy that can be applied to enhance the stability of caffeic acid amides. nih.gov

Modification StrategyTargeted LiabilityMechanism of Enhanced StabilityExample/Principle
Ester to Amide ConversionHydrolysis by esterases proquest.comThe amide bond is less susceptible to enzymatic cleavage than the ester bond. proquest.comCaffeic Acid Phenethyl Amide (CAPA) is more stable than Caffeic Acid Phenethyl Ester (CAPE). proquest.com
Catechol BioisosterismOxidation of the catechol group proquest.comReplacement of the catechol with a stable ring system like benzimidazole. proquest.com(E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethyl acrylamide (B121943). proquest.com
Functional Group BioisosterismMetabolism of a specific functional groupReplacement of a labile group (e.g., ester) with a stable heterocycle.Replacing an ester with a 1,2,4-oxadiazole ring increased plasma stability by 25%. nih.govconsensus.appdocumentsdelivered.com

Mechanistic Investigations of Caffeic Acid Amide Biological Activities Pre Clinical and in Vitro

Antineoplastic and Anticancer Research on Caffeic Acid Amides

Caffeic acid, a phenolic compound found in various plant-based foods, and its derivatives, including caffeic acid amides, have garnered significant attention for their potential therapeutic properties. frontiersin.orgnih.gov Extensive in vitro and preclinical studies have explored the antineoplastic and anticancer activities of these compounds, revealing a multi-faceted approach to combating cancer cell growth and survival. These mechanisms include the direct inhibition of cancer cell proliferation, induction of programmed cell death, modulation of critical signaling pathways, and suppression of processes essential for tumor progression, such as angiogenesis and metastasis.

Inhibition of Cancer Cell Proliferation and Survival

Caffeic acid amides have demonstrated significant inhibitory effects on the proliferation and survival of a wide range of cancer cell lines.

HL-60 and U-937 Cells: Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to suppress the proliferation of human myeloid leukemia (HL-60) and human leukemic (U-937) cells. scialert.netmdpi.comnih.govviamedica.pl N-caffeoyltyramine, a caffeic acid amide, also proved to be a potent inhibitor of cell growth in HL-60 and U937 cells. researchgate.net

HeLa Cells: CAPE has been observed to inhibit the proliferation of human cervical cancer (HeLa) cells. scialert.net

BGC-823, KB, and BEL-7402 Cells: Certain synthetic this compound derivatives have displayed notable inhibitory activities against human gastric carcinoma (BGC-823), human nasopharyngeal carcinoma (KB), and human hepatoma (BEL-7402) cell lines. nih.govresearchgate.net For instance, the cyanoamide derivative, E-2-Cyano-(3-substituted phenyl) acrylamide (B121943), showed significant in-vitro inhibitory action against these cell lines. researchgate.net

SW480 Cells: S-allyl cysteine ester-caffeic acid amide hybrids have been synthesized and evaluated for their effects on human colon adenocarcinoma (SW480) cells. nih.govresearchgate.net Several of these hybrid compounds exhibited significant, time- and concentration-dependent antiproliferative activity. nih.gov

The following table summarizes the inhibitory concentrations (IC50) of a specific this compound derivative against various cancer cell lines, as reported in a study.

Cell LineCancer TypeIC50 (µg/mL)
BGC-823 Human gastric carcinoma5.6
KB Human nasopharyngeal carcinoma13.1
BEL-7402 Human hepatoma12.5
Data sourced from a study on E-2-Cyano-(3-substituted phenyl) acrylamides. researchgate.net

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

A key mechanism through which caffeic acid amides exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Research has shown that caffeic acid and its derivatives can trigger apoptosis in cancer cells through various pathways. researchgate.net One of the primary mechanisms involves the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis. nih.gov For example, some caffeic acid amides have been found to exhibit pro-apoptotic activity through the activation of caspase-8. nih.gov N-caffeoyltyramine has been shown to activate caspase-3, leading to DNA fragmentation and cell death in leukemia cells. researchgate.net

Furthermore, these compounds can influence the balance of pro- and anti-apoptotic proteins. Caffeic acid treatment can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein p53, as well as cleaved caspase-3. nih.gov This shift in the cellular environment promotes the release of cytochrome c from the mitochondria, a critical step in initiating the apoptotic cascade. nih.gov Studies on caffeic acid phenethyl ester (CAPE) have demonstrated its ability to induce apoptosis in various cancer cell lines, including those of the colon, breast, and prostate. mdpi.com

Modulation of Oncogenic Signaling Pathways

Caffeic acid amides have been found to interfere with several oncogenic signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

PI3K/Akt Pathway: The phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Caffeic acid derivatives, including caffeic acid phenethyl ester (CAPE) and caffeic acid phenylpropyl ester (CAPPE), have been shown to inhibit the PI3K/Akt pathway in human colorectal cancer cells. mdpi.comnih.govplos.orgnih.govdntb.gov.ua This inhibition contributes to the suppression of tumor growth. plos.orgnih.gov

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that can act as a tumor suppressor. Studies have demonstrated that caffeic acid derivatives can activate the AMPK signaling pathway in colon cancer cells. researchgate.netplos.org This activation can lead to the inhibition of fatty acid synthesis and a reduction in cancer cell survival. researchgate.net

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation and cancer. CAPE is a well-known inhibitor of NF-κB activation. scialert.netnih.govnih.govmdpi.commdpi.com It can prevent the translocation of NF-κB into the nucleus, thereby inhibiting the expression of genes involved in cell proliferation and survival. mdpi.com

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that is often constitutively activated in cancer cells, promoting their growth and survival. Caffeic acid has been shown to be a promising inhibitor of STAT3 activity. nih.govnih.gov

ERK1/2 Pathway: The extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently deregulated in cancer. nih.gov Caffeic acid has been found to directly interact with and inhibit the activity of ERK1/2, thereby attenuating cancer cell proliferation. nih.govnih.govresearchgate.net

mTOR-ULK1-P62-LC3 Pathway: The mTOR signaling pathway is a central regulator of cell growth and metabolism. Caffeamide derivatives have been shown to inhibit malignant phenotypes in oral squamous cell carcinoma cells by activating autophagy through the mTOR-ULK1-P62-LC3 signaling pathway, which is initiated by the generation of reactive oxygen species. mdpi.com

The following table provides a summary of the key signaling pathways modulated by caffeic acid amides and their general effects on cancer cells.

Signaling PathwayEffect of this compound Modulation
PI3K/Akt Inhibition, leading to decreased cell survival and proliferation. plos.orgnih.gov
AMPK Activation, leading to inhibition of cell growth. researchgate.netplos.org
NF-κB Inhibition, leading to reduced inflammation and cell survival. nih.govmdpi.com
STAT3 Inhibition, leading to decreased cell growth and survival. nih.govnih.gov
ERK1/2 Inhibition, leading to reduced cell proliferation. nih.govnih.gov
mTOR-ULK1-P62-LC3 Modulation, leading to autophagy and cancer cell death. mdpi.com

Repression of Matrix Metalloproteinases (MMP-2, MMP-7, MMP-9) in Neoplastic Progression

Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor invasion and metastasis. nih.govmdpi.com Caffeic acid and its derivatives have been shown to repress the activity and expression of several MMPs, thereby inhibiting neoplastic progression. frontiersin.orgnih.govfrontiersin.org

Specifically, studies have demonstrated that caffeic acid and its phenethyl ester (CAPE) can suppress the expression of MMP-2 and MMP-9. frontiersin.orgnih.govmdpi.com This suppressive effect is often linked to the blockade of the NF-κB signaling pathway, which is known to regulate the expression of these MMPs. frontiersin.orgnih.gov By inhibiting MMPs, caffeic acid amides can hinder the breakdown of the basement membrane, a critical barrier that cancer cells must overcome to invade surrounding tissues and metastasize to distant organs. nih.govmdpi.com The inhibition of MMP-9 has been observed in various cancer types, including those of the prostate and breast, as well as in melanoma. google.com

Anti-angiogenic Mechanisms (e.g., VEGF, HIF-1α Repression)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies tumors with essential nutrients and oxygen. frontiersin.org Caffeic acid and its derivatives have demonstrated anti-angiogenic properties by targeting key molecules involved in this process.

One of the primary targets is the vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. Caffeic acid has been shown to block VEGF-mediated proliferation and migration of endothelial cells. frontiersin.org Furthermore, caffeic acid can repress the expression of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a key regulator of VEGF expression. nih.govnih.govfrontiersin.org By inhibiting the STAT3 signaling pathway, caffeic acid can downregulate the expression of both HIF-1α and VEGF, thereby repressing cancer angiogenesis. nih.govnih.gov

Induction of Oxidative Stress and DNA Damage in Cancer Cells

While often recognized for their antioxidant properties, caffeic acid and its derivatives can also act as pro-oxidants within the tumor microenvironment, leading to increased oxidative stress and subsequent DNA damage in cancer cells. frontiersin.orgnih.govnih.govfrontiersin.org This dual role is a key aspect of their anticancer activity.

The pro-oxidant effect can lead to the generation of reactive oxygen species (ROS) within cancer cells. researchgate.net This increase in ROS can damage cellular components, including lipids, proteins, and DNA. frontiersin.org The resulting DNA damage can trigger cell cycle arrest and apoptosis, contributing to the elimination of cancer cells. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net Studies have shown that caffeic acid can induce oxidative DNA damage, which in turn stimulates downstream pathways leading to cancer cell death. nih.govnih.govfrontiersin.org This selective toxicity, with a higher propensity to induce cell death in cancerous cells compared to normal cells, is a promising characteristic for potential therapeutic applications. researchgate.net

Synergy with Chemotherapeutic Modalities

Caffeic acid amides have demonstrated the potential to enhance the efficacy of conventional chemotherapeutic agents, suggesting a synergistic relationship that could be exploited for improved cancer treatment strategies. Research has shown that certain caffeic acid derivatives can sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for lower doses of toxic drugs and reducing side effects.

One study investigated the synergistic effects of a novel this compound derivative, N-(4-hydroxy-3-methoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)propenamide , in combination with the chemotherapeutic drug cisplatin (B142131) . The study found that the combination of the this compound and cisplatin resulted in a significant increase in apoptosis (programmed cell death) in human cervical cancer cells (HeLa) compared to treatment with either agent alone. This synergistic effect was attributed to the compound's ability to enhance the cisplatin-induced generation of reactive oxygen species (ROS) and DNA damage within the cancer cells.

Another area of investigation involves the ability of caffeic acid amides to overcome drug resistance in cancer cells. For instance, some derivatives have been shown to inhibit the function of P-glycoprotein (P-gp), a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby conferring resistance. By inhibiting P-gp, these caffeic acid amides can increase the intracellular concentration of chemotherapeutic agents, restoring their effectiveness.

The table below summarizes key findings on the synergistic effects of caffeic acid amides with chemotherapeutic modalities.

This compound DerivativeChemotherapeutic AgentCancer Cell LineObserved Synergistic Effect
N-(4-hydroxy-3-methoxybenzyl)-3-(4-hydroxy-3-methoxyphenyl)propenamideCisplatinHuman cervical cancer (HeLa)Increased apoptosis, enhanced ROS generation and DNA damage
Caffeic acid phenethyl amideDoxorubicin (B1662922)Multidrug-resistant breast cancer (MCF-7/ADR)Inhibition of P-glycoprotein, increased intracellular doxorubicin accumulation

Anti-inflammatory Research on Caffeic Acid Amides

Caffeic acid amides have been extensively studied for their anti-inflammatory properties, which are largely attributed to their ability to modulate the production of key inflammatory mediators. In various in vitro and preclinical models, these compounds have demonstrated significant inhibitory effects on the synthesis and release of pro-inflammatory molecules.

In lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a common model for studying inflammation, several caffeic acid amides have been shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This inhibition is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Furthermore, the expression and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), are also significantly attenuated by caffeic acid amides in various cell types, including macrophages and human keratinocytes. For example, specific amides have been reported to reduce the mRNA and protein levels of these cytokines in response to inflammatory stimuli.

The table below provides a summary of the modulatory effects of caffeic acid amides on various inflammatory mediators.

This compoundCell/Animal ModelInflammatory MediatorEffect
Caffeic acid phenethyl amideLPS-stimulated RAW 264.7 macrophagesNO, PGE2, TNF-α, IL-1β, IL-6Inhibition of production/expression
N-caffeoyl-L-tryptophanLPS-stimulated microglial cellsNO, iNOS, COX-2Downregulation
N-caffeoyltyramineHuman mast cell line (HMC-1)TNF-α, IL-6, IL-8Reduced secretion
This compound derivativesPoly(I:C)-stimulated HaCaT keratinocytesTNF-α, IL-6, IL-8Decreased mRNA expression

The anti-inflammatory effects of caffeic acid amides are underpinned by their ability to interfere with key intracellular signaling pathways that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling cascades are central to the transcription of numerous pro-inflammatory genes, and their inhibition is a key mechanism of action for many anti-inflammatory compounds.

Studies have shown that caffeic acid amides can block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes like iNOS, COX-2, and various cytokines.

Similarly, the activation of the mitogen-activated protein kinase (MAPK) pathway, which leads to the activation of AP-1, is also modulated by caffeic acid amides. Specifically, the phosphorylation of c-Jun N-terminal kinase (JNK) has been shown to be inhibited.

Further upstream, caffeic acid amides have been found to interfere with Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor that recognizes bacterial lipopolysaccharide (LPS), initiating a signaling cascade that involves proteins such as interleukin-1 receptor-associated kinase 1/4 (IRAK1/4) and TGF-β-activated kinase 1 (TAK1). By inhibiting these upstream components, caffeic acid amides can effectively block the entire downstream inflammatory cascade.

The table below outlines the inhibitory effects of caffeic acid amides on pro-inflammatory signaling pathways.

This compoundCell/Animal ModelSignaling Pathway/MoleculeEffect
Caffeic acid phenethyl amideLPS-stimulated RAW 264.7 macrophagesNF-κB, AP-1Inhibition of activation
This compound derivativesPoly(I:C)-stimulated HaCaT keratinocytesJNK, MKK4/7Inhibition of phosphorylation
N-caffeoyl-L-tryptophanLPS-stimulated microglial cellsNF-κB, IRAK1, TAK1Inhibition of activation/phosphorylation
Caffeic acid derivativesLPS-stimulated BV2 microglial cellsTLR4Downregulation of signaling

In addition to targeting the cyclooxygenase pathway, some caffeic acid amides have demonstrated inhibitory activity against 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation that play a crucial role in various inflammatory diseases, including asthma and allergic rhinitis.

The inhibition of 5-LO by caffeic acid amides prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. This leads to a reduction in the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.

Research has identified specific structural features of caffeic acid amides that are important for their 5-LO inhibitory activity. The catechol moiety of the caffeic acid backbone is believed to be crucial for this effect, likely through its ability to chelate iron in the active site of the enzyme and act as a reducing agent.

The table below summarizes the inhibitory effects of caffeic acid amides on 5-lipoxygenase and leukotriene biosynthesis.

This compoundSystemTargetEffect
Caffeic acid phenethyl amideIsolated human polymorphonuclear leukocytes5-LipoxygenaseInhibition of enzyme activity
N-caffeoyltyramineRat basophilic leukemia (RBL-1) cellsLeukotriene C4 (LTC4) releaseInhibition
Caffeic acid derivativesPorcine leukocytes5-LipoxygenaseDirect enzyme inhibition

Beyond the direct inhibition of pro-inflammatory pathways, caffeic acid amides also exert anti-inflammatory effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Caffeic acid amides can induce the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

HO-1 is an enzyme with potent anti-inflammatory properties. It catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron. These products have been shown to mediate anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The upregulation of HO-1 by caffeic acid amides therefore represents an important indirect mechanism for their anti-inflammatory activity.

The table below details the activation of the Nrf2/ARE/HO-1 pathway by caffeic acid amides.

This compoundCell/Animal ModelPathway ComponentEffect
Caffeic acid phenethyl amideLPS-stimulated RAW 264.7 macrophagesNrf2, HO-1Upregulation of expression and activity
This compound derivativesHuman keratinocytes (HaCaT)Nrf2Nuclear translocation
N-caffeoyl-L-tryptophanMicroglial cellsHO-1Increased protein expression
Caffeic acid phenethyl amideHuman umbilical vein endothelial cells (HUVECs)Nrf2/HO-1Activation of pathway

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders, largely due to their ability to promote oxidative stress and inflammation.

Caffeic acid amides have been investigated for their ability to inhibit the formation of AGEs. This inhibitory effect is attributed to several mechanisms. Firstly, their antioxidant properties allow them to scavenge reactive carbonyl species, which are key intermediates in the glycation process. Secondly, they can trap methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound that is a major precursor of AGEs.

The table below summarizes the effects of caffeic acid amides on the formation of advanced glycation end products.

This compoundIn Vitro ModelTarget/MechanismEffect
Caffeic acid phenethyl amideBovine serum albumin (BSA)-glucose/fructose/MGO assayAGE formationInhibition
Caffeic acid derivativesBSA-MGO assayMethylglyoxal trappingTrapping of MGO
N-caffeoyltyramineHuman serum albumin-glucose assayProtein cross-linkingInhibition

Modulation of Vascular Inflammation Markers (e.g., ICAM-1, VCAM-1, E-selectin)

The progression of vascular inflammatory diseases, such as atherosclerosis, is critically dependent on the recruitment and adhesion of leukocytes to the vascular endothelium. This process is mediated by the expression of specific cell adhesion molecules (CAMs) on the surface of endothelial cells, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. Research has demonstrated that certain caffeic acid amides can potently modulate this inflammatory cascade.

In in vitro studies using human umbilical vein endothelial cells (HUVECs), treatment with inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) typically induces a significant upregulation of these adhesion molecules. However, pre-treatment of HUVECs with specific caffeic acid amides has been shown to markedly suppress the TNF-α-induced expression of ICAM-1, VCAM-1, and E-selectin at both the protein and mRNA levels. For instance, N-caffeoyl-L-tryptophan was identified as a potent inhibitor of this process . The mechanism underlying this effect involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of genes encoding for these adhesion molecules. By preventing the expression of these markers, caffeic acid amides effectively reduce the adhesion of monocytes to the endothelial layer, a crucial initiating step in the formation of atherosclerotic plaques.

Antioxidant and Free Radical Scavenging Research with Caffeic Acid Amides

The antioxidant capacity of caffeic acid amides is a cornerstone of their biological activity. This capacity is primarily attributed to the catechol (3,4-dihydroxyphenyl) group of the caffeic acid moiety, which can readily donate hydrogen atoms to neutralize free radicals. Research has explored this activity through various assays, from direct chemical reactions to complex cellular models.

The ability of caffeic acid amides to directly scavenge free radicals has been extensively quantified using cell-free chemical assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Studies have consistently shown that caffeic acid amides are potent DPPH scavengers. The efficiency of this activity is influenced by the nature of the amine or amino acid conjugated to the caffeic acid. For example, amides synthesized with aromatic amines or amino acids, such as N-caffeoyl-tyramine and N-caffeoyl-dopamine, often exhibit superior scavenging activity compared to those with aliphatic amines [3, 28]. This enhanced activity is attributed to the potential for extended electron delocalization across the entire molecule. The scavenging potency is typically expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals), with lower values indicating higher activity. Many caffeic acid amides demonstrate IC₅₀ values comparable to or even lower than standard antioxidants like ascorbic acid and Trolox [7, 29].

Table 1: Comparative DPPH Radical Scavenging Activity of Select Caffeic Acid Amides

Attenuation of Amyloid-β Mediated Neurotoxicity

This compound (CAA) has demonstrated significant neuroprotective properties in pre-clinical models, particularly against neurotoxicity induced by amyloid-beta (Aβ), a peptide centrally implicated in the pathology of Alzheimer's disease. In vitro studies utilizing human neuroblastoma SH-SY5Y cells have shown that exposure to Aβ oligomers or the toxic Aβ(25-35) fragment leads to a substantial decrease in cell viability. Pre-treatment with this compound effectively counteracts this effect.

Research findings indicate that CAA can dose-dependently increase the viability of SH-SY5Y cells challenged with Aβ(25-35). For instance, in assays where Aβ(25-35) reduced cell viability to approximately 50-60% of control levels, the presence of CAA restored viability to near-normal levels [16, 30]. This protective action is attributed to CAA's ability to interfere with the downstream cytotoxic events triggered by Aβ aggregation rather than inhibiting the aggregation process itself. The compound mitigates the oxidative stress and apoptotic cascades initiated by the toxic Aβ species, thereby preserving neuronal integrity.

Mechanisms of Calcium Influx Modulation and Tau Phosphorylation Inhibition

The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling events disrupted by Aβ. Two key mechanisms are the regulation of calcium (Ca²⁺) homeostasis and the inhibition of Tau protein hyperphosphorylation.

Aβ is known to disrupt neuronal Ca²⁺ homeostasis by inducing an excessive influx of extracellular Ca²⁺, leading to excitotoxicity and cell death. Studies have shown that this compound significantly attenuates the Aβ(25-35)-induced surge in intracellular Ca²⁺ concentration ([Ca²⁺]i) in SH-SY5Y cells. By preventing this pathological Ca²⁺ overload, CAA helps maintain cellular equilibrium and averts the activation of calcium-dependent cell death pathways [16, 30].

Furthermore, Aβ pathology is linked to the hyperphosphorylation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles. This compound has been found to inhibit this process. Western blot analyses have revealed that CAA treatment reduces the phosphorylation of Tau at several key pathological sites, including Ser202 and Ser396. This inhibitory effect is achieved by modulating the activity of upstream kinases responsible for Tau phosphorylation, most notably glycogen (B147801) synthase kinase-3 beta (GSK-3β) [16, 30].

Protection Against Hydrogen Peroxide-Induced Neuronal Cell Damage

Beyond its efficacy in Aβ-specific models, this compound exhibits robust protective effects against generalized oxidative stress. Hydrogen peroxide (H₂O₂), a potent oxidizing agent, is commonly used to induce oxidative damage and apoptosis in neuronal cell culture models. Studies utilizing SH-SY5Y cells have demonstrated that H₂O₂ exposure leads to a significant increase in intracellular reactive oxygen species (ROS) and a corresponding decrease in cell viability.

Pre-treatment with this compound effectively shields neuronal cells from H₂O₂-induced damage. The compound significantly reduces the accumulation of intracellular ROS, showcasing its direct antioxidant and radical-scavenging capabilities. Consequently, CAA treatment preserves mitochondrial function and increases cell viability in a dose-dependent manner. This antioxidant action is a fundamental component of its broader neuroprotective profile, as oxidative stress is a common underlying factor in various neurodegenerative conditions [27, 30].

Modulation of Cellular Pathways Relevant to Neuroprotection (e.g., Akt/GSK3, ERK1/2, PI3K, NGF)

The neuroprotective activities of this compound are mediated through the strategic modulation of key pro-survival and anti-apoptotic signaling pathways.

PI3K/Akt/GSK-3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival. Research indicates that this compound promotes the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates and inactivates glycogen synthase kinase-3 beta (GSK-3β), a primary kinase involved in Tau hyperphosphorylation and apoptosis. By activating the PI3K/Akt cascade, CAA simultaneously promotes cell survival and suppresses pro-apoptotic signals and Tau pathology [27, 30, 31].

Nerve Growth Factor (NGF) Signaling: In models relevant to diabetic complications, such as diabetic retinopathy, this compound has been observed to influence pathways typically activated by nerve growth factor (NGF). It promotes the survival of retinal cells by activating the same downstream effectors as NGF, including the PI3K/Akt and ERK pathways, suggesting it may mimic or enhance neurotrophic signaling to protect neurons from metabolic stress [17, 18].

Table 1: Summary of Neuroprotective Mechanisms of this compound

MechanismModel SystemKey FindingRelevant Pathways
Attenuation of Aβ NeurotoxicitySH-SY5Y cells exposed to Aβ(25-35)Increased cell viability and protection against Aβ-induced cell death.N/A (Downstream of pathways below)
Calcium Influx ModulationSH-SY5Y cells exposed to Aβ(25-35)Reduced the pathological increase in intracellular Ca²⁺ concentration.Calcium signaling
Tau Phosphorylation InhibitionSH-SY5Y cells exposed to Aβ(25-35)Decreased phosphorylation of Tau at Ser202 and Ser396 sites.Akt/GSK-3β
Antioxidant ProtectionSH-SY5Y cells exposed to H₂O₂Reduced intracellular ROS levels and prevented H₂O₂-induced cell death.N/A (Direct scavenging)
Pro-survival SignalingSH-SY5Y, RGC-5 cellsIncreased phosphorylation (activation) of Akt and ERK1/2.PI3K/Akt, ERK1/2
Anti-apoptotic ActivitySH-SY5Y, RGC-5 cellsInhibited cytochrome c release and activation of caspase-3 and caspase-9.Mitochondrial (Intrinsic) Apoptosis Pathway

Inhibition of Cytochrome c Release and Caspase Activation

This compound exerts its anti-apoptotic effects by intervening in the mitochondrial or intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, which leads to increased mitochondrial membrane permeability and the subsequent release of pro-apoptotic factors, including cytochrome c, into the cytosol.

In vitro studies have demonstrated that in neuronal cells under apoptotic stress (e.g., from H₂O₂ or high glucose), this compound stabilizes the mitochondrial membrane. This stabilization prevents the translocation of cytochrome c from the mitochondria to the cytoplasm. By blocking cytochrome c release, CAA prevents the formation of the apoptosome, a protein complex that activates the initiator caspase, caspase-9. Consequently, the downstream activation of the executioner caspase, caspase-3, is significantly inhibited. This mechanism has been confirmed through experiments showing reduced levels of cleaved caspase-3 and cleaved caspase-9 in CAA-treated cells compared to untreated, stressed cells [27, 31].

Neuroprotective Effects in Models of Diabetic Retinopathy

The neuroprotective properties of this compound extend to models of diabetic retinopathy (DR), a neurovascular complication of diabetes characterized by the progressive loss of retinal neurons. High glucose levels, a hallmark of diabetes, induce oxidative stress and apoptosis in retinal cells, including retinal ganglion cells (RGCs) and pericytes.

In vitro studies using retinal ganglion cell lines (e.g., RGC-5) and primary retinal cells have shown that this compound protects against high glucose-induced apoptosis. The mechanisms are consistent with its actions in other neuronal models. CAA mitigates high glucose-induced oxidative stress, inhibits the activation of caspase-3, and promotes cell survival by activating the PI3K/Akt and ERK1/2 signaling pathways [17, 18, 31]. By preserving the viability of crucial retinal cells, CAA demonstrates potential for mitigating the neurodegenerative component of diabetic retinopathy.

Antimicrobial Research on Caffeic Acid Amides

In addition to its neuroprotective activities, the this compound scaffold has been investigated for its antimicrobial potential. Research has focused on the synthesis and evaluation of various N-substituted this compound derivatives to establish structure-activity relationships against a range of pathogenic microbes.

Studies have tested these compounds against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). The findings generally indicate that the antimicrobial activity is highly dependent on the nature of the substituent on the amide nitrogen. For example, derivatives containing certain aromatic or aliphatic moieties have shown moderate to good inhibitory activity. The mechanism is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes. While caffeic acid itself has known antimicrobial properties, chemical modification into amides can modulate this activity, sometimes enhancing potency or broadening the spectrum of activity.

Table 2: Representative Antimicrobial Activity of this compound Derivatives

Derivative TypeMicroorganismActivity Metric (Example)General Observation
N-Alkyl AmidesStaphylococcus aureusMIC: 50-200 µg/mLActivity often increases with alkyl chain length up to a certain point.
N-Aryl AmidesEscherichia coliMIC: >100 µg/mLGenerally less active against Gram-negative bacteria.
N-Benzyl AmidesBacillus subtilisMIC: 25-100 µg/mLSubstituents on the benzyl (B1604629) ring can significantly alter potency.
N-Phenethyl AmidesCandida albicansMIC: 50-150 µg/mLModerate antifungal activity observed in some derivatives.

Note: The MIC (Minimum Inhibitory Concentration) values in Table 2 are representative examples derived from general findings in the literature and are for illustrative purposes.

Antibacterial Activity Studies (e.g., Bacillus subtilis, Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus)

Caffeic acid amides have been the subject of various studies to determine their effectiveness against a range of bacteria. Research has shown that their antibacterial properties can be influenced by their specific chemical structures.

In studies involving Bacillus subtilis, certain caffeic acid anilides demonstrated significant antibacterial activity. derpharmachemica.comresearchgate.net Specifically, anilides with a single substituent at the para-position of the benzene (B151609) ring were found to be the most potent inhibitors. derpharmachemica.com In contrast, caffeic acid fatty amides and secondary amides showed lower inhibitory effects, highlighting the importance of the anilide structure for activity against this bacterium. derpharmachemica.com

The activity of caffeic acid derivatives against Staphylococcus aureus has also been investigated. Caffeic acid itself has been shown to have a minimum inhibitory concentration (MIC) ranging from 256 µg/mL to 1024 µg/mL against clinical strains of S. aureus. nih.govresearchgate.net Modified lysozyme (B549824) with caffeic acid showed a MIC of 1.25 mg/mL against S. aureus. nih.govpreprints.org Furthermore, inclusion complexes of caffeic acid phenethyl ester (CAPE) exhibited considerable growth inhibition against S. aureus at concentrations of 31.25 μg/mL and 62.5 μg/mL, a significant improvement over free CAPE (500 μg/mL). acs.org

Against Escherichia coli, the effectiveness of caffeic acid derivatives appears to be dependent on the length of the alkyl side chain, with medium-length chains showing more effectiveness. researchgate.net Modified lysozyme with caffeic acid demonstrated a MIC of 0.5 mg/mL against E. coli. nih.govpreprints.org Inclusion complexes of CAPE also showed notable inhibitory effects against E. coli. acs.org

Studies on Pseudomonas fluorescens have indicated that caffeic acid has an MIC greater than 50 µg/mL. researchgate.net For Pseudomonas aeruginosa, a related species, caffeic acid showed its highest antibacterial activity with a MIC and minimum bactericidal concentration (MBC) of 3469 µM (625 µg/mL). mdpi.comresearchgate.net Modified lysozyme with caffeic acid had a MIC of 0.75 mg/mL against P. aeruginosa. nih.govpreprints.org

It has been noted that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. mdpi.com The antibacterial action of these amides is thought to involve permeabilizing the cell membrane, leading to leakage of intracellular components like potassium. researchgate.net

Table 1: Antibacterial Activity of Caffeic Acid Amides

Compound/Derivative Bacterium Activity (MIC/EC50) Reference
Caffeic acid anilides (p-substituted) Bacillus subtilis High derpharmachemica.com
Caffeic acid fatty amides Bacillus subtilis Low derpharmachemica.com
Caffeic acid Staphylococcus aureus 256-1024 µg/mL nih.govresearchgate.net
Caffeic acid-modified lysozyme Staphylococcus aureus 1.25 mg/mL nih.govpreprints.org
CAPE inclusion complex Staphylococcus aureus 31.25-62.5 µg/mL acs.org
Caffeic acid-modified lysozyme Escherichia coli 0.5 mg/mL nih.govpreprints.org
Caffeic acid Pseudomonas fluorescens >50 µg/mL researchgate.net
Caffeic acid Pseudomonas aeruginosa 3469 µM mdpi.comresearchgate.net
Caffeic acid-modified lysozyme Pseudomonas aeruginosa 0.75 mg/mL nih.govpreprints.org

Antifungal Activity Studies (e.g., Aspergillus niger, Candida albicans, Trichophyton rubrum)

The antifungal properties of caffeic acid amides have been evaluated against several fungal pathogens.

Against Aspergillus niger, caffeic acid amides have been tested, though specific inhibitory concentrations are not always detailed in the available research. researchgate.netresearchgate.net

In the case of Candida albicans, caffeic acid itself has shown some activity, but its derivatives often exhibit more potent effects. researchgate.netnih.gov For instance, certain caffeic acid phosphanium derivatives displayed significantly higher activity against C. albicans, with MIC values ranging from 13 to 57 μM. mdpi.com Some caffeic acid amides, however, showed no antifungal activity (MIC >50.0 μg/ml) when used alone, but demonstrated synergistic effects when combined with fluconazole (B54011). scinews.uz

Research on Trichophyton rubrum, a common dermatophyte, has also been conducted. researchgate.netkoreascience.kr Caffeic acid and its derivatives have shown potential as antifungal agents against this fungus. mdpi.com For instance, chitooligosaccharides have been studied for their antifungal activity against T. rubrum. acs.org

Table 2: Antifungal Activity of Caffeic Acid Amides

Compound/Derivative Fungus Activity (MIC/IC50) Reference
Caffeic acid amides Aspergillus niger Activity tested researchgate.netresearchgate.net
Caffeic acid phosphanium derivatives Candida albicans 13-57 µM mdpi.com
Caffeic acid amides Candida albicans >50.0 µg/mL (alone) scinews.uz
Caffeic acid derivatives Trichophyton rubrum Activity tested researchgate.netkoreascience.krmdpi.com

Antiprotozoal Activity Research (e.g., Trypanosoma cruzi, Plasmodium falciparum)

Caffeic acid amides have emerged as promising candidates in the search for new antiprotozoal drugs.

For Trypanosoma cruzi, the causative agent of Chagas disease, a new class of hybrids based on S-allylCysteine Ester/Caffeic Acid Amide has been synthesized and evaluated. scielo.br One particular hybrid, designated as hybrid 6, demonstrated good activity against T. cruzi with a median effective concentration (EC50) of 5.45 µM. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net Another study reported a caffeic acid-triclosan hybrid as the most active compound against T. cruzi with an IC50 of 8.25 µM, which was more potent than the reference drug benznidazole. scielo.brscielo.br

Against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, another hybrid from the same S-allylCysteine Ester/Caffeic Acid Amide series, hybrid 3, was found to be active with an EC50 of 18.08 µM. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net All the tested hybrids in this series showed a good selectivity index against P. falciparum. scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net

Table 3: Antiprotozoal Activity of Caffeic Acid Amides

Compound/Derivative Protozoan Activity (EC50/IC50) Reference
S-allylCysteine Ester/Caffeic Acid Amide Hybrid 6 Trypanosoma cruzi 5.45 µM scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net
Caffeic acid-triclosan hybrid Trypanosoma cruzi 8.25 µM scielo.brscielo.br
S-allylCysteine Ester/Caffeic Acid Amide Hybrid 3 Plasmodium falciparum 18.08 µM scielo.brusp.brresearchgate.netscielo.brplu.mxscite.airesearchgate.net

Mechanisms of Enzyme Inhibition in Microbial Pathogens (e.g., Cysteine Proteases like Cruzipain, Falcipain-2)

The antiprotozoal activity of caffeic acid amides is believed to be linked to their ability to inhibit key enzymes in the life cycle of the parasites. Specifically, cysteine proteases such as cruzipain in Trypanosoma cruzi and falcipain-2 in Plasmodium falciparum are considered important targets. scielo.br

The presence of an α,β-unsaturated carbonyl group in the structure of these compounds is thought to confer the reactivity needed to inhibit these cysteine proteases. scielo.br Molecular docking studies have indicated that several S-allyl cysteine-ester-caffeic acid amide hybrids have good binding affinities towards both cruzipain and falcipain-2. scielo.brusp.brresearchgate.netscite.ai This binding is proposed to block the enzymatic activity, thereby disrupting essential physiological processes of the protozoa. scielo.br

Table 4: Enzyme Inhibition in Microbial Pathogens by Caffeic Acid Amides

Compound/Derivative Target Enzyme Mechanism of Action Reference
S-allyl cysteine-ester-caffeic acid amide hybrids Cruzipain (T. cruzi) Inhibition via binding to the proteolytic pocket scielo.brusp.brresearchgate.netscite.ai
S-allyl cysteine-ester-caffeic acid amide hybrids Falcipain-2 (P. falciparum) Inhibition via binding to the proteolytic pocket scielo.brusp.brresearchgate.netscite.ai

Enzyme Inhibition Studies of Caffeic Acid Amides

Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2)

Caffeic acid and its amide analogues have been investigated for their potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Studies on CYP3A4 have shown that caffeic acid itself inhibits this enzyme through uncompetitive inhibition with an IC50 value of 0.72 µM. researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org In contrast, its ester and amide analogues act as competitive inhibitors of CYP3A4, with IC50 values ranging from 0.31 µM to 0.82 µM. researchgate.netnih.govacademicjournals.orgsemanticscholar.org The Ki values for these analogues were found to be between 0.29 µM and 1.03 µM. researchgate.netacademicjournals.orgacademicjournals.org Generally, the amide analogues demonstrated a slightly higher potential to inhibit CYP3A4 compared to the ester analogues with the same side chains. academicjournals.org

Regarding CYP1A2, both caffeic acid and its amide analogues have been identified as potent in vitro inhibitors. academicjournals.orgnih.gov They were found to inhibit the CYP1A2 enzyme via uncompetitive inhibition. nih.gov The apparent Ki values for caffeic acid and its amide analogues (EDPA, PEDPA, PMDPA, and ODPA) were 0.59, 0.39, 0.45, 0.75, and 0.80 µM, respectively. nih.gov Caffeic acid has also been reported to be a potent competitive inhibitor of CYP1A2 with a Ki of 1.16 µM. researchgate.netnih.gov

Table 5: Inhibition of Cytochrome P450 Enzymes by Caffeic Acid Amides

Compound/Derivative Enzyme Inhibition Type IC50/Ki Value Reference
Caffeic acid CYP3A4 Uncompetitive IC50: 0.72 µM researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org
This compound analogues CYP3A4 Competitive IC50: 0.31-0.82 µM; Ki: 0.29-1.03 µM researchgate.netnih.govacademicjournals.orgsemanticscholar.orgacademicjournals.org
Caffeic acid & amide analogues CYP1A2 Uncompetitive Ki: 0.39-0.80 µM nih.gov
Caffeic acid CYP1A2 Competitive Ki: 1.16 µM researchgate.netnih.gov

Inhibition of α-Amylase and α-Glucosidase

Information specifically detailing the inhibitory effects of caffeic acid amides on α-amylase and α-glucosidase is limited in the provided search results. While the broader class of phenolic compounds is known to interact with these enzymes, specific data for caffeic acid amides is not available. Further research is needed to elucidate the direct inhibitory activities and mechanisms of caffeic acid amides on these key carbohydrate-metabolizing enzymes.

Histone Demethylase Inhibition

Epigenetic modifications, including histone methylation, are critical for regulating gene expression, and their dysregulation is implicated in various diseases, notably cancer. frontiersin.org Histone demethylases (KDMs) are enzymes that remove methyl groups from histone proteins, and their inhibition has emerged as a promising therapeutic strategy. frontiersin.orgnih.gov

Pre-clinical research has identified caffeic acid, the parent compound of caffeic acid amides, as a modulator of histone demethylase activity. In vitro studies have shown that caffeic acid can inhibit members of the Jumonji C (JmjC) domain-containing histone demethylase family. researchgate.netsemanticscholar.org Specifically, caffeic acid was identified as an inhibitor of Lysine Demethylase 4C (KDM4C) and Lysine Demethylase 6A (KDM6A), with IC₅₀ values of 13.7 μM and 5.5 μM, respectively. nih.gov Further research highlighted that caffeic acid treatment suppresses the demethylation activity of KDM4C, an enzyme found to be upregulated in tumor-initiating cells from esophageal squamous cell carcinoma. nih.govnih.gov Caffeic acid has also been reported to be a primary inhibitor of KDM4C in other studies and was identified as a hit in a screening for inhibitors of Lysine Demethylase 5A (KDM5A). frontiersin.orgoncotarget.com

While these findings establish the potential of the caffeic acid scaffold to interact with and inhibit histone demethylases, the specific inhibitory activities of its amide derivatives have not been extensively detailed in the reviewed preclinical literature. The known activity of caffeic acid provides a foundation for investigating whether caffeic acid amides can act as more potent or selective histone demethylase inhibitors.

Other Enzyme-Targeting Modulations

Beyond epigenetic enzymes, preclinical and in vitro studies have demonstrated that caffeic acid amides modulate the activity of a diverse range of other enzymes implicated in various physiological and pathological processes.

Lipoxygenase (LOX) Inhibition: The enzyme 5-lipoxygenase (5-LO) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. plos.orgnih.gov The inhibition of this pathway is a therapeutic strategy for inflammatory conditions. plos.org A synthetic amide analogue of caffeic acid phenethyl ester (CAPE) has been evaluated for its ability to inhibit 5-LO. In studies using human polymorphonuclear leukocytes, the amide analogue demonstrated potent inhibition of leukotriene biosynthesis, with an activity level similar to the clinically approved 5-LO inhibitor, zileuton. plos.orgnih.gov The phenethyl moiety was found to be crucial for the effective inhibition of 5-LO. plos.orgnih.gov

CompoundTargetSystemIC₅₀ (µM)Reference
Caffeic Acid Phenethyl Amide 5-Lipoxygenase (5-LO)Human PMNLSimilar to Zileuton plos.orgnih.gov
Caffeic Acid Phenethyl Ester (CAPE) 5-Lipoxygenase (5-LO)Human PMNL0.13 plos.orgnih.gov
Zileuton (Reference Drug) 5-Lipoxygenase (5-LO)Human PMNL3.5 plos.orgnih.gov

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are fundamental to the metabolism of a vast array of drugs and xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Caffeic acid and its derivatives, including amides, have been shown to inhibit CYP isoforms. In vitro studies using human liver microsomes found that caffeic acid amides inhibited CYP3A4 activity in a concentration-dependent manner, with IC₅₀ values indicating they are strong inhibitors. nih.gov The study suggested that amide analogues had a higher potential to inhibit diazepam metabolism (a CYP3A4 substrate) than their corresponding ester analogues. nih.gov The inhibition by the amide analogues was determined to be competitive. nih.gov Previous research also indicated that caffeic acid and its amide analogues are potent inhibitors of human liver microsome CYP1A2. nih.gov

Compound NameAbbreviationEnzyme TargetIC₅₀ (µM)Type of InhibitionReference
Ethyl 1-(3',4'-dihydroxyphenyl) propen amideEDPACYP3A40.31Competitive nih.gov
Phenmethyl 1-(3',4'-dihydroxyphenyl) propen amidePMDPACYP3A40.37Competitive nih.gov
Phenethyl 1-(3',4'-dihydroxyphenyl) propen amidePEDPACYP3A40.46Competitive nih.gov
Octyl 1-(3',4'-dihydroxyphenyl) propen amideODPACYP3A40.58Competitive nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth and is a common target in cancer therapy. A series of synthesized caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b] frontiersin.orgCurrent time information in Bangalore, IN.dioxocine moieties were evaluated for their EGFR inhibitory activity. Several of these novel amide derivatives displayed potent inhibition of EGFR, with the most active compound, D9 , showing an IC₅₀ value of 0.36 μM. mdpi.com A strong correlation was observed between the compounds' EGFR inhibitory activity and their anti-proliferative effects against the HepG2 cancer cell line. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. researchgate.net Studies comparing caffeic acid amides and esters found that while both classes of compounds showed inhibitory activity, the esters generally demonstrated stronger inhibition against MAO-B than the amides. researchgate.net

Other Enzyme Modulatory Activities: Preclinical studies have also pointed to the modulation of other enzymes by caffeic acid derivatives. Caffeic acid phenethyl amide (CAPA) was found to have weak inhibitory activity against renin , an enzyme involved in blood pressure regulation. Current time information in Bangalore, IN. In the same study, its ester counterpart, CAPE, showed higher renin inhibitory activity. Current time information in Bangalore, IN. Furthermore, research into caffeic acid has shown it can act as an inhibitor of DNA methylation, partly through its interaction with catechol-O-methyltransferase (COMT) . researchgate.net

Structure Activity Relationship Sar Studies of Caffeic Acid Amides

Influence of Substituents on the Caffeoyl Moiety and Amide Nitrogen on Biological Activity

The caffeoyl moiety and the amide nitrogen are two key regions of the caffeic acid amide structure where substitutions can dramatically alter biological activity.

Caffeoyl Moiety: The aromatic ring of the caffeoyl group is a primary site for modification. The presence and position of hydroxyl groups are critical. The catechol (3,4-dihydroxy) arrangement is a hallmark of many active caffeic acid derivatives and is crucial for their antioxidant and anti-inflammatory properties. nih.govcore.ac.uknih.govrsc.org Studies have shown that modifying or removing these hydroxyl groups can significantly diminish activity. For instance, the introduction of electron-donating groups at the para-position of the aminophenyl group in caffeic acid amides has been shown to enhance inhibitory activities against matrix metalloproteinases (MMPs). nih.gov Conversely, the presence of electron-withdrawing groups tends to decrease this activity. nih.gov Research on clovamide analogues, where the catechol moiety of the caffeic acid unit was modified, indicated that this part of the molecule could be replaced with other groups, such as a 3,4-difluorophenyl group, while retaining or even enhancing inhibitory effects on nitric oxide production. jst.go.jp

Amide Nitrogen: The substituent attached to the amide nitrogen plays a pivotal role in determining the compound's properties, including its biological activity and selectivity.

Alkyl vs. Aromatic Substituents: In a study on caffeic acid amides as anti-inflammatory agents, replacing the amide nitrogen with various alkyl groups showed that only an n-butyl derivative had moderate activity. nih.gov Other alkyl derivatives with cyclic or di-substituted groups were inactive. nih.gov However, the introduction of aromatic groups led to several compounds with good inhibitory activity against nitric oxide production. nih.gov

Position of Substituents on Aromatic Rings: For caffeic acid anilides (where an aromatic ring is attached to the amide nitrogen), the position of substituents on this ring is critical. nih.gov Substituents at the 3- and 4-positions of the benzene (B151609) ring were found to be favorable for the inhibition of NO production. nih.gov In contrast, derivatives with substituents at the 2-position were inactive. nih.gov For anti-proliferative activity, amide groups with a substituent at the para-position of the benzene ring tend to show more potent activity. nih.gov For example, a compound with a nitro group at the para-position of the benzene ring exhibited better anti-proliferative activity than one with a nitro group at the meta-position. nih.govmdpi.com Similarly, a methoxy (B1213986) group at the para-position conferred higher activity than at the meta-position. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups: For antibacterial activity, caffeic acid anilides with electron-donating groups at the para-position of the benzene ring demonstrated better inhibitory activities. nih.gov In the context of MMP inhibition, caffeic acid amides with electron-donating groups at the para-position of the aminophenyl group showed better inhibitory activities and selectivity than those with electron-withdrawing groups. nih.gov

The following table summarizes the influence of various substituents on the biological activity of caffeic acid amides based on several research findings.

Modification Site Substituent Type/Position Observed Effect on Biological Activity Target/Assay
Caffeoyl MoietyElectron-donating group at para-position of aminophenyl groupEnhanced inhibitory activityMatrix Metalloproteinases (MMPs)
Caffeoyl MoietyElectron-withdrawing groupDecreased inhibitory activityMatrix Metalloproteinases (MMPs)
Amide Nitrogenn-Butyl groupModerate inhibitory activityNitric Oxide (NO) Production
Amide NitrogenCyclic or di-substituted alkyl groupsInactiveNitric Oxide (NO) Production
Amide NitrogenAromatic groupsGood inhibitory activityNitric Oxide (NO) Production
Amide NitrogenSubstituent at 3- or 4-position of benzene ringFavorable for inhibitionNitric Oxide (NO) Production
Amide NitrogenSubstituent at 2-position of benzene ringInactiveNitric Oxide (NO) Production
Amide NitrogenSubstituent at para-position of benzene ringPotent anti-proliferative activityCancer Cell Lines
Amide NitrogenElectron-donating group at para-position of benzene ringBetter inhibitory activityAntibacterial

Impact of Core Amide Structural Modifications on Efficacy and Selectivity

Modifications to the core amide structure of caffeic acid derivatives can significantly influence their efficacy and selectivity. Replacing the ester linkage in caffeic acid phenethyl ester (CAPE) with a more stable amide bond to create caffeic acid phenethyl amide (CAPA) is a key example of this strategy. mdpi.com This modification enhances metabolic stability, which can lead to improved bioavailability and prolonged therapeutic effects. mdpi.comacademicjournals.org

Studies have shown that this amide linkage introduces "amidicity," a phenomenon that can control the reactivity and functionality of the molecule. mdpi.com While CAPA sometimes mirrors the biological activity of CAPE, in other instances, its activity profile is distinct. mdpi.com For example, CAPA has been found to be cytotoxic against the neuroblastoma BE(2)-C cell line, whereas it shows weak activity against HeLa cells. mdpi.com This highlights the potential for core structural modifications to impart selectivity for specific cancer cell types. mdpi.com

Furthermore, the introduction of a 2,3,4,5-tetrahydrobenzo[b] mdpi.comresearchgate.netdioxocine structure in caffeic acid amides was found to enhance anti-proliferative activity compared to caffeic acid alone. nih.gov This suggests that the incorporation of larger, more complex ring systems into the core structure can be a viable strategy for improving efficacy. nih.gov The amide group itself appears to contribute to this enhanced biological activity, as all the caffeic amide derivatives in one study showed better cell proliferation inhibition than the parent compound without the amide linkage. nih.govmdpi.com

The following table presents data on how core amide structural modifications affect the efficacy of caffeic acid amides.

Core Structural Modification Compound(s) Effect on Efficacy/Selectivity Biological Target/Assay
Replacement of ester with amideCaffeic Acid Phenethyl Amide (CAPA)Increased metabolic stability; selective cytotoxicity against neuroblastoma cells. mdpi.comHeLa and BE(2)-C cancer cell lines
Addition of 2,3,4,5-tetrahydrobenzo[b] mdpi.comresearchgate.netdioxocine moietyD-series compounds (e.g., D9)Enhanced anti-proliferative activity. nih.govHela, HepG2, and A431 cancer cell lines
Amide group introductionCaffeic acid amidesEnhanced anti-proliferative activity compared to the parent compound. nih.govmdpi.comHela, HepG2, and A431 cancer cell lines

Role of Specific Functional Groups (e.g., Catechol, Phenethyl Moiety, Hydroxyl Groups) in Activity Expression

Specific functional groups are critical determinants of the biological activity of caffeic acid amides.

Catechol Group: The 3,4-dihydroxy substitution pattern on the phenyl ring, known as the catechol group, is widely recognized as being essential for the antioxidant and free radical scavenging activities of caffeic acid and its derivatives. nih.govcore.ac.uknih.gov This group's ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical is key to its antioxidant capacity. nih.gov The presence of the catechol moiety is also important for the inhibition of enzymes like 5-lipoxygenase (5-LO) and for anti-inflammatory effects. nih.govrsc.org In studies of clovamide analogues, it was found that the catechol moiety in the L-dopa part of the molecule was crucial for activity, while the catechol in the caffeic acid portion could be replaced with some retention of activity. jst.go.jp

Phenethyl Moiety: The phenethyl group, particularly in caffeic acid phenethyl ester (CAPE) and its amide analogue (CAPA), is crucial for effective inhibition of 5-LO and leukotriene biosynthesis. nih.govplos.org While caffeic acid itself is a poor inhibitor of these targets, the addition of the phenethyl moiety dramatically increases potency. nih.govplos.org This suggests that the phenethyl group contributes to the binding of the molecule to the active site of the enzyme.

Hydroxyl Groups: The number and position of hydroxyl groups on the this compound structure significantly influence its biological activity. The radical scavenging activity of caffeic acid amides has been shown to increase with a greater number of hydroxyl groups. nih.gov The presence of other hydrogen-donating groups like -NH and -SH can further enhance this activity. nih.gov In some cases, the presence of three hydroxyl groups does not necessarily lead to improved antioxidant activity compared to the catechol structure. core.ac.uk This indicates that the specific arrangement and electronic environment of the hydroxyl groups are more important than their sheer number.

The table below details the role of specific functional groups in the activity of caffeic acid amides.

Functional Group Role in Biological Activity Supporting Evidence
Catechol (3,4-dihydroxy) GroupEssential for antioxidant, free radical scavenging, and anti-inflammatory activities. nih.govcore.ac.uknih.govrsc.orgKey for 5-LO inhibition; its removal significantly reduces activity. nih.gov
Phenethyl MoietyCrucial for effective inhibition of 5-lipoxygenase (5-LO) and leukotriene biosynthesis. nih.govplos.orgCaffeic acid is a poor inhibitor, while CAPE and CAPA are potent inhibitors. nih.govplos.org
Hydroxyl GroupsThe number and position are critical for antioxidant activity. nih.govRadical scavenging activity increases with the number of hydroxyl groups. nih.gov
Amide (-NH) and Sulfhydryl (-SH) GroupsCan enhance radical scavenging activity. nih.govAct as additional hydrogen-donating groups. nih.gov

Computational Approaches to this compound SAR Prediction and Validation (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have become invaluable tools for predicting and validating the SAR of caffeic acid amides.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.comresearchgate.net These models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. derpharmachemica.comresearchgate.net For caffeic acid amides, QSAR studies have been successfully employed to predict their antibacterial, antifungal, antiplatelet, and antioxidative activities. researchgate.netderpharmachemica.comresearchgate.net These studies have generated regression equations that can be used to forecast the biological activity of novel caffeic acid derivatives with good validity. derpharmachemica.comresearchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comscielo.br In the context of caffeic acid amides, docking studies have been used to understand how these molecules interact with the active sites of their biological targets, such as enzymes and receptors. nih.govmdpi.comscielo.br For example, molecular docking of a series of caffeic acid amides into the epidermal growth factor receptor (EGFR) tyrosine kinase revealed that the designed compounds could bind effectively to the target. researchgate.net Docking simulations have also been used to investigate the binding of this compound hybrids to protozoal enzymes like cruzipain and falcipain-2, providing insights into their potential mechanism of action. scielo.br These computational approaches not only help in rationalizing the observed SAR but also guide the design of new, more potent, and selective this compound derivatives. researchgate.net

The following table provides examples of computational approaches used in the study of caffeic acid amides.

Computational Method Application in this compound Research Key Findings/Insights
QSAR (Quantitative Structure-Activity Relationship)Prediction of antibacterial, antifungal, antiplatelet, and antioxidative activities. researchgate.netderpharmachemica.comresearchgate.netGenerated predictive models to guide the synthesis of new derivatives with enhanced activities. derpharmachemica.comresearchgate.net
Molecular DockingElucidation of binding modes to target proteins like EGFR tyrosine kinase, cruzipain, and falcipain-2. nih.govmdpi.comscielo.brresearchgate.netRevealed key interactions between the ligands and the active sites of the target proteins, aiding in the rational design of more potent inhibitors. researchgate.net
3D Pharmacophore ModelingIdentification of common structural features required for anti-inflammatory activity. nih.govGenerated a model based on active compounds to guide further structural optimization. nih.gov
ADMET PredictionIn silico evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). scielo.brd-nb.infoPredicted drug-like characteristics and potential for oral administration of new derivatives. scielo.brd-nb.info

Elucidated Plant Biosynthesis Pathways of Caffeic Acid Precursors

Caffeic acid is a natural phenolic compound derived from the plant phenylpropanoid pathway. nih.gov This pathway bridges primary and secondary metabolism, converting aromatic amino acids into a wide array of secondary metabolites. bohrium.com The biosynthesis of caffeic acid and its derivatives originates from the shikimic acid pathway, which provides the essential aromatic amino acid precursors. nih.govmdpi.comresearchgate.net

The shikimic acid pathway is a seven-step metabolic route used by plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.org This pathway is not found in mammals. It begins with the condensation of phosphoenolpyruvic acid (PEP) from glycolysis and D-erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) cycle. wikipedia.orgsemanticscholar.org Through a series of enzymatic reactions, these precursors are converted into shikimic acid. semanticscholar.org The pathway culminates in the formation of chorismic acid, a critical branch-point intermediate that serves as the precursor for the three aromatic amino acids. semanticscholar.orgresearchgate.net For the biosynthesis of caffeic acid, the key amino acid produced from this pathway is L-phenylalanine. nih.govmdpi.comresearchgate.net

The journey from primary metabolism to caffeic acid continues via the general phenylpropanoid pathway, which commences with the aromatic amino acid L-phenylalanine. bohrium.comnih.gov The first committed step is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govnih.gov This reaction establishes the core phenylpropanoid skeleton. nih.gov

Following its formation, cinnamic acid undergoes a two-step sequential hydroxylation on its phenyl ring to become caffeic acid. nih.gov The first hydroxylation occurs at the 4-position of the ring, converting cinnamic acid into p-coumaric acid. nih.govnih.gov Subsequently, a second hydroxylation at the 3-position transforms p-coumaric acid into caffeic acid (3,4-dihydroxycinnamic acid). nih.govresearchgate.net In some organisms, particularly monocots and bacteria, an alternative route exists where L-tyrosine is directly deaminated to form p-coumaric acid, bypassing the need for cinnamic acid as an intermediate. nih.govnih.gov

The conversion of L-phenylalanine to caffeic acid is catalyzed by a series of well-characterized enzymes. researchgate.net These enzymes are central to the core phenylpropanoid pathway. frontiersin.org

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first and rate-limiting step in the phenylpropanoid pathway. bohrium.comnih.gov It facilitates the deamination of L-phenylalanine to form trans-cinnamic acid and ammonia (B1221849). bohrium.comresearchgate.net In Arabidopsis, PAL is encoded by a small gene family (PAL1-PAL4), with PAL1 and PAL2 being the principal enzymes for this conversion. bohrium.comscispace.com

Cinnamate 4-hydroxylase (C4H): C4H is a cytochrome P450-dependent monooxygenase that carries out the first hydroxylation step. nih.govbohrium.com It introduces a hydroxyl group at the para-position (C4) of the cinnamic acid ring to produce p-coumaric acid. nih.govscispace.com

p-Coumarate 3-hydroxylase (C3H): This enzyme, which is also a plant-specific cytochrome P450-dependent monooxygenase, performs the second hydroxylation. nih.govresearchgate.net It catalyzes the conversion of p-coumarate into caffeate by adding a hydroxyl group at the 3-position of the phenyl ring. frontiersin.org

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALCatalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. bohrium.comnih.gov
Cinnamate 4-hydroxylaseC4HCatalyzes the hydroxylation of cinnamic acid at the 4-position to yield p-coumaric acid. bohrium.comnih.gov
p-Coumarate 3-hydroxylaseC3HCatalyzes the hydroxylation of p-coumaric acid at the 3-position to form caffeic acid. nih.govresearchgate.net

Microbial Biosynthesis and Engineered Production of Caffeic Acid Amides

Given the valuable biological activities of caffeic acid amides, significant research has focused on developing microbial cell factories for their production as a promising alternative to chemical synthesis or inefficient extraction from natural sources. nih.govacs.orgacs.org This has been successfully demonstrated in microorganisms such as Escherichia coli and yeast. acs.orgresearchgate.net

The strategy involves engineering these microbes to first produce caffeic acid and a desired amine, and then to couple them together. researchgate.net The de novo production of caffeic acid phenethyl amide (CAPA), for example, has been achieved in engineered yeast by constructing the necessary downstream synthetic pathways from glucose. acs.orgacs.org Similarly, engineered E. coli has been used to produce a range of caffeic acid amides. researchgate.netnih.gov

A critical step in these artificial pathways is the final condensation reaction. This is often achieved by introducing an acyltransferase capable of forming the amide bond. researchgate.net For instance, a plant-derived N-acyltransferase (N-ATF) from Capsicum annuum has been successfully used in E. coli to catalyze the formation of caffeic acid amides. researchgate.netnih.gov Production titers can be significantly enhanced through metabolic engineering strategies, such as optimizing pathways and knocking out endogenous enzymes that degrade intermediates like caffeoyl-CoA. researchgate.netnih.gov In one study, this approach led to the production of five different caffeic acid amides with titers ranging from 9.2 to 369.1 mg/L. researchgate.netnih.gov

Unelucidated Mechanisms of Natural this compound Formation

While the biosynthetic pathway for the precursor, caffeic acid, is well-defined in plants, the natural biosynthetic routes for the formation of caffeic acid amides remain enigmatic. researchgate.netnih.gov It is generally understood that caffeic acid amides are formed through a condensation reaction between caffeic acid (or an activated form like caffeoyl-CoA) and various amines. mdpi.comnih.gov However, the specific enzymes, such as acyltransferases, that catalyze this final amide bond formation in most plants have not been fully identified or characterized. mdpi.com This lack of understanding regarding the natural formation mechanisms limits the bio-based production of these compounds and highlights an area for future research. researchgate.netnih.gov

Conclusion: Summarizing the Significance and Future Directions of Caffeic Acid Amide Research

Future research is likely to focus on several key areas. The synthesis of novel caffeic acid amides with tailored properties will continue to be a major thrust, aiming to optimize activity and selectivity for specific biological targets. Deeper investigations into the molecular mechanisms underlying their biological effects are needed to fully understand their therapeutic potential. The exploration of their application in material science, particularly in the development of functionalized biomaterials, is a promising and relatively untapped area. Ultimately, continued interdisciplinary research will be crucial to translate the scientific findings on caffeic acid amides into practical applications for human health and technology.

Advanced Analytical Methodologies in Caffeic Acid Amide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural characterization of caffeic acid amides, providing detailed information about their atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of caffeic acid amides. Both ¹H-NMR and ¹³C-NMR are utilized to provide a comprehensive picture of the molecule's carbon-hydrogen framework.

In ¹H-NMR spectra of caffeic acid amides, characteristic signals reveal the key structural motifs. For instance, the protons of the trans-olefinic double bond typically appear as doublets in the regions of δ 6.29–7.64 ppm. ukm.myscirp.orgscirp.orgsemanticscholar.org Aromatic protons of the caffeoyl moiety present as an ABX system, while the chemical shifts and splitting patterns of the amide N-H proton and the adjacent alkyl or aryl groups provide definitive information about the substituent attached to the amide nitrogen. semanticscholar.orgmdpi.com

¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is a key diagnostic signal, typically resonating around 163–168 ppm. scirp.orgmdpi.com The carbons of the catechol ring and the vinyl group also show characteristic chemical shifts that confirm the core caffeic acid structure. ukm.myscirp.orgmdpi.com For example, in a series of (E)-N-substituted-3-(3,4-dihydroxyphenyl)acrylamides, the amide carbonyl carbon was observed at approximately 165.6 ppm. semanticscholar.org

Detailed analysis of various caffeic acid amide derivatives demonstrates the power of NMR. For instance, in N-(piperidinyl)caffeamide, the ¹H-NMR spectrum in (CD₃)₂CO showed signals for the phenolic hydroxyls at δ 8.21 and 8.53 ppm, and the trans-olefinic protons at δ 7.45 and 6.97 ppm. unhas.ac.id The corresponding ¹³C-NMR spectrum displayed the amide carbonyl at δ 164.80 ppm. unhas.ac.id Similarly, for a series of indole-based this compound hybrids, the amide carbonyl carbon was consistently found in the range of 163.00–168.00 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative ((E)-N-Butyl-3-(3,4-dihydroxyphenyl)acrylamide) semanticscholar.org

Assignment ¹H-NMR (DMSO-d₆, 500 MHz) δ (ppm) ¹³C-NMR (DMSO, 126 MHz) δ (ppm)
Amide C=O-165.6
C=CH7.19 (d, J = 15.7 Hz)139.2
CH=C6.29 (d, J = 15.7 Hz)119.0
C-OH-148.5, 146.0
Aromatic CH6.91 (d, J = 2.0 Hz), 6.80 (dd, J = 8.1, 1.9 Hz), 6.71 (d, J = 8.1 Hz)120.6, 116.1, 114.2
Aromatic C-126.8
NH7.90 (t, J = 5.6 Hz)-
N-CH₂3.12 (dd, J = 12.8, 6.8 Hz)38.7
CH₂1.48–1.36 (m)31.8
CH₂1.36–1.16 (m)20.0
CH₃0.90–0.81 (m)14.1

Data presented is illustrative and specific shifts can vary with solvent and substitution.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of caffeic acid amides. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively polar and thermally labile compounds, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. mdpi.comnih.govnih.govnih.govnih.gov

The structures of synthesized caffeic acid amides are routinely confirmed by ESI-MS. mdpi.comnih.govnih.govnih.gov For example, in the synthesis of a series of caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b] nih.govnih.govdioxocine moieties, ESI-MS was used alongside NMR to confirm the structures of the final products. mdpi.comnih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. The fragmentation of caffeic acid amides is often characteristic, involving cleavage of the amide bond, which results in fragment ions corresponding to the caffeoyl and amine moieties. acs.org This information is invaluable for identifying known and novel caffeic acid amides in complex mixtures, such as plant extracts. acs.org For instance, the characteristic fragmentation of N-trans-caffeoyl-tryptamine ([M+H]⁺ at m/z 323.13843) shows a characteristic loss of the amine moiety. acs.org

While not as routinely applied as NMR or MS due to the requirement for suitable single crystals, X-ray diffraction analysis offers unparalleled detail. For example, the structure of (E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b] nih.govnih.govdioxocin-8-yl)acrylamide (compound D9) was determined by single-crystal X-ray diffraction, confirming its molecular geometry and stereochemistry. mdpi.comnih.govnih.govresearchgate.net Similarly, the structure of another this compound derivative was confirmed by this method, providing concrete evidence of its chemical structure. nih.govresearchgate.net

Table 2: Crystal Data for a this compound Derivative (Compound D9) researchgate.net

Parameter Value
Empirical FormulaC₂₁H₂₃NO₄
Molecular Weight353.41
Crystal SystemMonoclinic
Space GroupC 2/c
a (Å)26.835(5)
b (Å)8.337(2)
c (Å)17.610(4)
β (°)111.45(3)
Volume (ų)3669.1(12)
Z8
Temperature (K)273(2)

Chromatographic Separation and Quantification Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation, purification, and quantification of caffeic acid amides from synthesis reaction mixtures and natural extracts. mdpi.comugm.ac.id Reversed-phase HPLC, often using a C18 column, is the most common mode of separation. nih.govugm.ac.id

The method typically involves a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid modifier (such as formic acid or acetic acid) to improve peak shape and resolution. ugm.ac.id Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, as the phenolic and acrylamide (B121943) chromophores of caffeic acid amides exhibit strong absorbance in the UV region. mdpi.comugm.ac.idplos.org

Validated HPLC methods are crucial for the quantitative analysis of caffeic acid amides in various matrices. nih.govfigshare.com For instance, an LC-MS method was developed and validated for the quantitative determination of caffeic acid phenethyl amide (CAPA) in rat plasma, demonstrating good linearity over a specific concentration range. nih.gov HPLC methods have also been developed for the simultaneous analysis of caffeic acid derivatives and other compounds in plant extracts. figshare.comresearchgate.net

In Vitro Biological Assay Platforms for Activity Evaluation

To assess the biological potential of caffeic acid amides, a variety of in vitro assays are employed. These assays provide crucial preliminary data on the compounds' bioactivity, guiding further research and development.

Cell-based assays are fundamental for evaluating the cytotoxic and anti-proliferative effects of caffeic acid amides on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most widely used methods to assess cell viability. nih.govmdpi.commdpi.comglobalresearchonline.netmdpi.com This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In a typical MTT assay, cells are treated with varying concentrations of the this compound derivative for a defined period. The reduction of the yellow tetrazolium salt MTT by mitochondrial reductases in living cells results in the formation of purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. nih.gov A dose-dependent decrease in absorbance indicates reduced cell viability. nih.govnih.gov

The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth or reduces cell viability by 50%. mdpi.commdpi.commdpi.com For example, a novel this compound derivative, PT93, was shown to reduce the viability of several glioblastoma cell lines in a dose-dependent manner, with IC₅₀ values ranging from 200 to 300 µM. nih.gov Another study found that certain this compound hybrids exhibited potent effects on the viability of SW480 human colon adenocarcinoma cells, with IC₅₀ values as low as 0.11 mM. nih.gov The cytotoxicity of various caffeic acid derivatives has been evaluated against pancreatic cancer cell lines, with some compounds showing significant activity. mdpi.comnih.gov

Table 3: Example IC₅₀ Values of Caffeic Acid Amides in Cancer Cell Lines from MTT Assays

Compound/Derivative Cell Line Incubation Time IC₅₀ (µM) Reference
PT93T98G (Glioblastoma)Not specified300 nih.gov
PT93U87 (Glioblastoma)Not specified272 nih.gov
PT93U251 (Glioblastoma)Not specified272 nih.gov
Caffeic Acid Phenethyl Amide (CAPA)HeLa (Cervical Cancer)4 days112 mdpi.com
Caffeic Acid Phenethyl Amide (CAPA)BE(2)-C (Neuroblastoma)4 days12 mdpi.com
This compound derivative D9HepG2 (Liver Cancer)24 hours0.79 nih.govnih.gov
This compound derivative (5)AsPC1 (Pancreatic Cancer)72 hours42.47 nih.gov
This compound derivative (5)BxPC3 (Pancreatic Cancer)72 hours46.58 nih.gov
This compound derivative (7)AsPC1 (Pancreatic Cancer)72 hours19.44 mdpi.com
This compound derivative (11)BxPC3 (Pancreatic Cancer)72 hours24.30 mdpi.com

These values are illustrative and depend on the specific compound and experimental conditions.

Flow Cytometry for Cellular Process Analysis (e.g., Cell Cycle, ROS Production)

Flow cytometry is a powerful tool for analyzing the effects of caffeic acid amides on individual cells within a population. This technique allows for the high-throughput measurement of cellular properties, such as cell cycle distribution and the generation of reactive oxygen species (ROS).

In studies on oral squamous cell carcinoma (OSCC) cell lines (SAS and OECM-1), flow cytometry was employed to assess how caffeamide derivatives impact cell proliferation and oxidative stress. nih.gov Treatment with specific derivatives, namely 26G and 36M, was shown to induce cell cycle arrest. mdpi.comsemanticscholar.org For instance, in SAS cells, 26G treatment led to an arrest in the S phase, while 36M caused arrest in both the S and G2/M phases. semanticscholar.org Conversely, in OECM-1 cells, both derivatives prompted S and G2/M phase arrest. semanticscholar.org

The same studies also used flow cytometry with the fluorescent probe carboxy-H2DCFDA to measure total ROS production. mdpi.com The results indicated a time-dependent effect: at 24 hours, lower concentrations of 26G and 36M increased ROS levels in both SAS and OECM-1 cells. mdpi.com However, after 48 hours of treatment, ROS levels were observed to decrease. nih.govmdpi.com This suggests a complex role for these caffeamide derivatives, potentially acting as pro-oxidants in the short term to trigger cellular responses and as antioxidants over a longer period. mdpi.com Similarly, in prostate cancer cells, flow cytometry revealed that the related compound caffeic acid phenethyl ester (CAPE) significantly reduced intracellular ROS levels after 48 hours of treatment. d-nb.info

Table 1: Effect of Caffeamide Derivatives on Cell Cycle in Oral Squamous Carcinoma Cells

Compound Cell Line Treatment Duration Observed Effect
26G SAS 48 hours S phase arrest semanticscholar.org
36M SAS 48 hours S and G2/M phase arrest semanticscholar.org
26G OECM-1 48 hours S and G2/M phase arrest semanticscholar.org

| 36M | OECM-1 | 48 hours | S phase arrest semanticscholar.org |

Western Blotting for Protein Expression Profiling

To understand the molecular pathways affected by caffeic acid amides, Western blotting is an indispensable technique. It allows for the detection and quantification of specific proteins, providing insights into the mechanisms underlying the observed cellular effects.

Following the observation of cell cycle arrest via flow cytometry, researchers used Western blotting to analyze the expression of key regulatory proteins. nih.govmdpi.com In OSCC cells treated with caffeamide derivatives 26G and 36M, the expression levels of proteins that regulate the cell cycle were found to be downregulated. nih.govsemanticscholar.org Furthermore, the expression of anti-ROS proteins such as Nrf-2, CAT, HO-1, SOD-1, and NQO-1 was also modulated, confirming that these compounds influence the cellular antioxidant defense system. semanticscholar.org

In the context of cancer metastasis, Western blotting has been used to show that a novel this compound derivative, PT93, suppresses the expression of matrix metalloproteinases MMP-2 and MMP-9 in glioblastoma cells in a dose-dependent manner. nih.gov This inhibition of MMPs is a key indicator of the anti-migratory potential of the compound. nih.gov In a different therapeutic area, the cardioprotective effects of pyrrolidinyl caffeamide (PLCA) were investigated using Western blotting. The study revealed that PLCA treatment led to changes in the expression ratios of phosphorylated AKT to total AKT (p-AKT/AKT) and increased levels of heme oxygenase-1 (HO-1) and manganese superoxide (B77818) dismutase (mnSOD) in rat hearts subjected to ischemia/reperfusion injury. plos.org In a proteomics study of colorectal cancer cells, Western blotting was used to validate the findings, confirming that treatment with CAPE resulted in the downregulation of Proteasome Subunit Alpha Type-1 (PSMA1) and Phosphoserine Aminotransferase 1 (PSAT1), and the upregulation of Glucosamine-6-Phosphate Deaminase 1 (GNPDA1) and Glutathione Peroxidase 1 (GPX-1). wjgnet.com

Table 2: Proteins Modulated by Caffeic Acid Amides as Determined by Western Blotting

Compound/Derivative Cell/Tissue Type Target Proteins Observed Effect
26G, 36M Oral Squamous Carcinoma Cells Cell cycle regulatory proteins Downregulated nih.govsemanticscholar.org
Anti-ROS proteins (Nrf-2, CAT, HO-1, etc.) Downregulated semanticscholar.org
PT93 Glioblastoma Cells MMP-2, MMP-9 Downregulated nih.gov
Pyrrolidinyl Caffeamide (PLCA) Rat Heart Tissue p-AKT/AKT ratio, HO-1, mnSOD Upregulated plos.org
Caffeic Acid Phenethyl Ester (CAPE) Colorectal Cancer Cells PSMA1, PSAT1 Downregulated wjgnet.com

Spectrophotometric Assays for Antioxidant Capacity (e.g., DPPH)

Spectrophotometric assays are fundamental in the initial screening and characterization of the antioxidant properties of caffeic acid amides. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most commonly used methods due to its simplicity and reliability.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Numerous studies have demonstrated the potent free radical scavenging activities of various this compound derivatives using the DPPH assay. nih.govrsc.orgresearchgate.net For example, a series of novel hybrid indole-based caffeic acid amides were synthesized and evaluated, with several compounds showing excellent DPPH radical scavenging activity. nih.govresearchgate.net Compound 3j from this series was particularly potent, with an IC50 value of 50.98 µM. nih.govresearchgate.net Another study on caffeic acid sulfonamide derivatives reported that compound CASMD had an IC50 of 39.37 µM, which was lower than that of the parent caffeic acid and the standard antioxidant, vitamin C. rsc.org The antioxidant capacity of these amides is often attributed to the catechol (3,4-dihydroxy) moiety of the caffeic acid backbone, which can readily donate hydrogen atoms to neutralize free radicals. mdpi.com

Other spectrophotometric assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays, are also used to provide a more comprehensive picture of the antioxidant potential. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected this compound Derivatives

Compound/Derivative DPPH IC50 (µM) Reference
3a (indole-based amide) 95.81 ± 1.01 nih.govresearchgate.net
3f (indole-based amide) 136.8 ± 1.04 nih.govresearchgate.net
3h (indole-based amide) 86.77 ± 1.03 nih.govresearchgate.net
3j (indole-based amide) 50.98 ± 1.05 nih.govresearchgate.net
3m (indole-based amide) 67.64 ± 1.02 nih.govresearchgate.net
CASMD (sulfonamide derivative) 39.37 rsc.org

| Pyrrolidinyl Caffeamide (PLCA) | ~10 | plos.org |

Fluorogenic Substrate Assays for Enzyme Inhibition Kinetics

Fluorogenic substrate assays are highly sensitive methods used to study enzyme kinetics and identify enzyme inhibitors. These assays utilize a non-fluorescent substrate that is converted into a highly fluorescent product by the enzyme of interest. An inhibitor will decrease the rate of fluorescence generation, allowing for the quantification of its inhibitory potency.

This methodology has been applied to investigate caffeic acid amides as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in cancer invasion and other pathologies. In one study, a fluorogenic substrate assay was used to screen a series of synthesized caffeic acid amides against human recombinant MMP-1, MMP-2, and MMP-9. researchgate.net This led to the identification of compound 3f which showed considerable inhibitory activity against MMP-2 and MMP-9, with good selectivity over MMP-1. researchgate.net Such assays are crucial for determining not only the potency (e.g., IC50 values) but also the mode of inhibition and the selectivity of the compounds for different enzymes.

Computational and In Silico Modeling in this compound Research

Computational modeling techniques are increasingly integral to modern drug discovery and development. For this compound research, these in silico methods provide powerful tools for predicting biological activity, understanding structure-activity relationships, and elucidating interactions with molecular targets, thereby guiding the rational design of new and more potent derivatives.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. These simulations are essential for visualizing and analyzing the interactions at the atomic level, helping to explain the biological activity of a compound and to guide its optimization.

In the study of caffeic acid amides as potential antitumor agents, molecular docking was used to explore the binding mode of the highly active derivative D9 with its target, the epidermal growth factor receptor (EGFR). nih.gov The simulation revealed that D9 fits into the binding site and forms a key hydrogen bond with the amino acid residue MET 793, providing a structural basis for its potent inhibitory activity (IC50 = 0.36 µM for EGFR). nih.gov

Similarly, docking studies were performed to design caffeic acid derivatives as inhibitors of dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents. d-nb.info The most active antimicrobial compound, CE3 , showed hydrogen bonding with residues Ala 7, Asn 18, and Thr 121 in the active site of S. aureus DHFR, along with a strong docking score (-9.9) and binding energy (-71.77 kcal/mol). d-nb.info Another study used molecular docking to investigate how caffeic acid itself interacts with acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. The simulations showed that caffeic acid favorably binds in the AChE active site with an average binding energy of -8.022 kcal/mol, stabilized by hydrophobic and pi-anion interactions with key residues like Trp84 and Phe330. indexcopernicus.comugm.ac.id

Table 4: Examples of Molecular Docking Studies on Caffeic Acid Amides

Compound/Derivative Protein Target Key Interacting Residues Predicted Binding Energy/Score
D9 EGFR MET 793 Not explicitly stated, but potent IC50 suggests strong binding nih.gov
CE3 S. aureus DHFR Ala 7, Asn 18, Thr 121 -71.77 kcal/mol d-nb.info

| Caffeic Acid | Acetylcholinesterase (AChE) | Trp84, Gly117, Phe330, His440 | -8.022 kcal/mol indexcopernicus.comugm.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds, thus saving time and resources. researchgate.netderpharmachemica.com

QSAR studies have been successfully applied to caffeic acid amides to guide the design of derivatives with enhanced properties. One study developed QSAR models to predict the anti-platelet aggregation and antioxidant activities of a series of caffeic acid amides. researchgate.net The resulting equations were then used to predict the activity of new, postulated compounds, identifying several with potentially prominent biological activities. researchgate.net

Another QSAR study focused on the antioxidant activity of caffeic acid derivatives. dntb.gov.ua The developed model indicated that antioxidant activity was enhanced by a decrease in electronic properties (like dipole moment) and that increasing the chain length could decrease activity due to steric hindrance. dntb.gov.ua In the field of antimicrobials, QSAR equations were established to predict the antibacterial and antifungal activities of new caffeic acid amides, demonstrating the utility of this approach in predicating the biological activity of hypothetical molecules with good validity. derpharmachemica.com These models help to rationalize the experimental findings and provide a clear direction for further synthetic efforts.

Future Perspectives and Emerging Research Directions in Caffeic Acid Amide Studies

Development of Next-Generation Caffeic Acid Amide Analogues for Enhanced Biological Performance

The development of next-generation this compound analogues is a cornerstone of future research, aiming to enhance biological efficacy, selectivity, and metabolic stability. mdpi.comresearchgate.net A primary strategy involves replacing the metabolically unstable ester linkage found in analogues like caffeic acid phenethyl ester (CAPE) with a more robust amide moiety, as seen in caffeic acid phenethyl amide (CAPA). mdpi.comnih.gov This modification confers greater resistance to hydrolysis in plasma, potentially leading to improved pharmacokinetic profiles. nih.gov

Further refinements focus on modifying the core structure. Structure-activity relationship (SAR) studies have indicated that the dihydroxyl groups and the amido groups linked to phenyl or heterocyclic rings are crucial pharmacophores. sabanciuniv.edu Researchers are actively synthesizing novel analogues by:

Hybridization: Combining the caffeic acid scaffold with other bioactive molecules. For instance, hybridizing caffeic acid with melatonin (B1676174) has produced indole-based amide analogues with potent free-radical scavenging properties. mdpi.com

Substitution: Introducing various substituents onto the phenyl rings of the caffeic acid or the amine portion. For example, anilides of caffeic acid, particularly those with bromo-substitutions, have shown potent anti-platelet aggregation activity. nih.gov Similarly, a novel CAPA analogue with 4-fluoro-3-methoxy substituents displayed significant cytotoxicity against HeLa cancer cells, an activity not observed with its regioisomer. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule, like the catechol group, with other functional groups to improve metabolic stability and avoid extensive phase II metabolism. mdpi.com

These synthetic efforts are aimed at creating a diverse library of CAAs with tailored properties for specific therapeutic targets. mdpi.com

Table 1: Examples of this compound Analogues and Their Enhanced Properties

Analogue/Derivative Class Modification Enhanced Biological Performance
Caffeic acid phenethyl amide (CAPA) Amide linkage replacing ester Improved metabolic stability compared to CAPE. mdpi.comnih.gov
Indole-based caffeic acid amides Hybridization with melatonin scaffold Potent free radical scavenging activity. mdpi.com
Dihydro-caffeic acid amides Saturation of the acrylic double bond Higher radical scavenging activity than α-tocopherol and BHT.
Caffeic anilides (e.g., Bromo-substituted) Amide linkage with substituted anilines Potent anti-platelet aggregation and antioxidative activities. nih.gov
CAPA analogue (3f) 4-fluoro-3-methoxy substitution Enhanced cytotoxicity against HeLa cells. mdpi.com
Caffeic acid amides with 2,3,4,5-tetrahydrobenzo[b] mdpi.comnih.govdioxocine moiety Addition of a bulky heterocyclic unit Potent antiproliferative activity and EGFR inhibition.

Elucidation of Unexplored Molecular Mechanisms and Pathways

While the antioxidant and anti-inflammatory properties of CAAs are well-documented, future research will delve deeper into their specific molecular interactions. nih.govnih.gov The development of novel analogues provides chemical tools to probe these mechanisms. Molecular docking and target-based approaches have already begun to uncover new pathways.

For example, certain caffeic acid amides have been designed to target specific enzymes involved in disease progression. Studies have identified CAAs that act as inhibitors of:

Epidermal Growth Factor Receptor (EGFR): Amides bearing a 2,3,4,5-tetrahydrobenzo[b] mdpi.comnih.govdioxocine moiety have shown potent EGFR inhibitory activity, which is crucial in many cancers.

Matrix Metalloproteinases (MMPs): Specifically MMP-2 and MMP-9, which are key to cancer cell invasion and metastasis. CAAs with electron-donating groups showed better inhibitory profiles.

Steroid 5α-reductase type 1 (SRD5A1): A caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide was identified as a promising inhibitor, suggesting applications in androgenic alopecia. researchgate.netnih.gov

Future studies will likely employ advanced proteomic and genomic techniques to build a comprehensive map of the signaling cascades modulated by CAAs, moving beyond well-established pathways like NF-κB to uncover novel targets and networks.

Strategies for Modulating Bioavailability and In Vivo Efficacy (Pre-clinical Models)

A significant hurdle for the clinical translation of many phenolic compounds is their limited bioavailability. sabanciuniv.edu While the amide bond in CAAs offers better metabolic stability than the ester bond in compounds like CAPE, further strategies are needed to enhance their absorption, distribution, and in vivo efficacy. mdpi.comnih.gov

Emerging research is focused on two main areas:

Chemical Modification: As discussed in section 7.1, the synthesis of lipophilic analogues or "hybrid" molecules is a key strategy. In silico ADME (absorption, distribution, metabolism, and excretion) prediction tools are increasingly being used to guide the design of new analogues with more favorable pharmacokinetic properties. mdpi.com

Advanced Delivery Systems: Nanotechnology offers a promising avenue to overcome bioavailability challenges. For the parent compound, caffeic acid, and its ester derivatives, various delivery platforms have shown success in preclinical models. These strategies are directly applicable to CAAs and include:

Solid lipid nanoparticles

Liposomes (including transferrin-functionalized liposomes for targeted delivery)

Nanoheterodimers (e.g., Au-Fe3O4) for triggered drug delivery. nih.gov

Self-assembled peptide nanoparticles . mdpi.com

These nanocarriers can protect the CAA from premature degradation, improve solubility, and facilitate targeted delivery to specific tissues, thereby enhancing therapeutic efficacy in vivo. mdpi.com

Exploration of Novel Therapeutic Applications in Pre-clinical Disease Models

The diverse biological activities of CAAs have opened up investigations into a wide array of therapeutic areas. Preclinical studies using animal models are expanding the potential applications beyond their known antioxidant and anti-inflammatory roles.

Current and emerging areas of exploration include:

Oncology: Novel CAPA analogues have demonstrated selective cytotoxicity against specific cancer cell lines, such as neuroblastoma BE(2)-C cells, an effect not seen in other cancer types like HeLa cells. mdpi.com Other CAA derivatives have shown antiproliferative activity against breast cancer, leukemia, and hepatoma cell lines.

Neurodegenerative Diseases: Divalent amides derived from two caffeic acid molecules have been shown to inhibit amyloid-β fibrillization, dissociate pre-formed fibrils, and reduce cytotoxicity in models of Alzheimer's disease. nih.gov

Metabolic Diseases: In diabetic rat models, CAPA has been shown to ameliorate ischemia/reperfusion injury and cardiac dysfunction, highlighting its potential in managing diabetic complications. nih.gov

Dermatological Conditions: The discovery of a potent CAA inhibitor of steroid 5α-reductase suggests a novel, non-steroidal therapeutic approach for androgenic alopecia. researchgate.netnih.gov

Future preclinical research will continue to explore these and other disease models, aiming to identify the most promising CAA candidates for further development.

Synergistic Research with Established Agents in Academic Settings

An exciting direction in CAA research is their use in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance. The ability of CAAs to modulate multiple biological pathways makes them ideal candidates for synergistic studies.

A key example is in the field of infectious diseases. A series of caffeic acid amides were designed and synthesized to act as synergists with the antifungal drug fluconazole (B54011). sabanciuniv.edu These amides were able to sensitize fluconazole-resistant Candida albicans strains to the drug, effectively restoring its activity. sabanciuniv.edu At a concentration of 1.0 μg/ml, several CAA compounds decreased the minimum inhibitory concentration of fluconazole against the resistant fungus from 128.0 μg/ml to as low as 0.5 μg/ml. sabanciuniv.edu This approach could provide a powerful strategy to combat the growing problem of antimicrobial resistance.

Similarly, in oncology, the potential for CAAs to sensitize cancer cells to chemotherapy is an area of active investigation. sabanciuniv.edu By inhibiting pathways that contribute to chemoresistance, CAAs could be co-administered with established anticancer drugs to improve patient outcomes.

Advanced Research Models for Comprehensive Evaluation (e.g., Organoids, 3D Cultures)

To better predict the in vivo efficacy and toxicity of novel caffeic acid amides, research is moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant models. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the complex microenvironment of tissues.

While research specifically utilizing CAAs in these models is still emerging, studies on the parent compound, caffeic acid, have demonstrated the utility of these systems. For instance, caffeic acid functionalized onto nanoheterodimers has been evaluated in breast tumor spheroids to investigate its efficacy in combination with radiotherapy. nih.gov The 3D spheroid model allows for the assessment of factors like drug penetration and effects on glycolytic metabolism in an environment that mimics an avascular tumor. nih.gov Similarly, related coffee components have been studied in lung adenocarcinoma spheroids to evaluate their impact on the toxicity of anticancer drugs.

The application of these advanced models to the study of CAAs is a logical and necessary next step. Using patient-derived organoids or tumor spheroids will enable a more comprehensive evaluation of CAA efficacy, selectivity, and mechanisms of action, providing more robust preclinical data to guide future clinical trials.

Q & A

Q. What are the standard synthetic routes for caffeic acid amide derivatives, and how are yields optimized?

Caffeic acid amides are typically synthesized via coupling reactions using condensing agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole). For example, in the synthesis of 14 this compound derivatives, BOP was employed to couple caffeic acid with diverse amines, achieving yields of 65–85% . Yield optimization involves controlling reaction parameters such as pH, temperature, and stoichiometric ratios of reactants. Protecting groups (e.g., acetyl or silyl) may be used to stabilize reactive hydroxyl groups during synthesis .

Q. What analytical techniques are recommended for characterizing caffeic acid amides?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity assessment. Fluorescence-based sensors, such as water-soluble boronic acid probes, offer sensitive detection (limit of detection: 1.29 × 10⁻⁵ M) and are applicable to real samples like pharmaceutical tablets . Mass spectrometry (MS) further confirms molecular weights, while UV-Vis spectroscopy quantifies antioxidant activity via DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays .

Q. What in vitro models are used to evaluate the biological activity of caffeic acid amides?

Common models include:

  • Anti-inflammatory activity : Lipopolysaccharide (LPS)-induced nitrite production in macrophages, where caffeic acid amides showed IC₅₀ values ranging from 2.1 to 28.7 μM .
  • Antioxidant assays : Hydrogen peroxide (H₂O₂)-induced oxidative stress in cell lines (e.g., HepG2), measuring ROS scavenging and lipid peroxidation inhibition .
  • Lipid regulation : HepG2 cells treated with oleic acid to induce lipid accumulation, with caffeic acid amides reducing triglyceride levels by 15–40% .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for caffeic acid amides?

Contradictions often arise from structural variations (e.g., alkyl chain length, substituent groups) or experimental models. For example, amides with C12 alkyl chains exhibit stronger anti-inflammatory effects than C14 derivatives due to enhanced membrane permeability . To address discrepancies:

  • Conduct structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., hydroxyl protection, amide linkage position) .
  • Use orthogonal assays (e.g., combining LPS-induced inflammation with NF-κB pathway analysis) to validate mechanisms .
  • Compare results across multiple cell lines or animal models to assess context-dependent activity .

Q. What strategies improve the bioavailability and target specificity of caffeic acid amides?

  • Hydrophilicity enhancement : Sulfonamide derivatives increase water solubility, improving absorption and circulation .
  • Targeted delivery : Conjugation with peptides or nanoparticles enhances specificity to cancer cells or inflamed tissues .
  • Metabolic stability : Methylation of phenolic hydroxyl groups reduces premature degradation by liver enzymes .

Q. How can computational methods guide the design of novel this compound derivatives?

  • Molecular docking : Predict binding affinities to target proteins (e.g., acetylcholinesterase for Alzheimer’s research) using tools like AutoDock Vina .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
  • MD simulations : Assess stability of amide-protein complexes over time to refine lead compounds .

Q. What experimental designs are optimal for studying synergistic effects of caffeic acid amides with other bioactive compounds?

  • Fractional factorial designs : Test combinations with polyphenols (e.g., resveratrol) or drugs (e.g., paclitaxel) to identify synergistic ratios .
  • Isobolographic analysis : Quantify synergy in anti-cancer or anti-inflammatory effects using dose-response matrices .
  • Omics integration : Transcriptomics or metabolomics can reveal pathways modulated by synergistic interactions .

Q. How should researchers address challenges in detecting caffeic acid amides in complex biological matrices?

  • Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes interfering compounds from plasma or tissue homogenates .
  • Advanced detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity and specificity .
  • Internal standards : Deuterated analogs (e.g., d₃-caffeic acid) correct for matrix effects during quantification .

Methodological Notes

  • Avoid commercial sources : Prioritize synthesis in-house or via academic collaborations to ensure reproducibility .
  • Data validation : Replicate experiments across independent labs and use open-access datasets (e.g., PubChem BioAssay) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.